Ritonavir-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-MZPZWQAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
This document provides a comprehensive technical overview of Ritonavir-13C3, focusing on its chemical properties, and its principal application in scientific research. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction to Ritonavir and its Labeled Analog
Ritonavir is an antiretroviral medication primarily known as an HIV-1 protease inhibitor.[1][2] While it possesses its own antiviral activity, its clinical significance has evolved. Due to its potent, irreversible inhibition of the cytochrome P450 enzyme CYP3A4, Ritonavir is now most commonly used as a pharmacokinetic enhancer, or "booster".[2][3][4] By slowing the metabolism of co-administered drugs, it increases their plasma concentration and therapeutic efficacy.[5] This mechanism is central to many highly active antiretroviral therapy (HAART) regimens and was notably repurposed for the COVID-19 treatment Paxlovid, where it boosts the antiviral agent nirmatrelvir.[1]
This compound is a stable isotope-labeled (SIL) form of Ritonavir. In this molecule, three Carbon-12 atoms are strategically replaced with their heavier, non-radioactive isotope, Carbon-13.[6][7] While chemically and biologically identical to its unlabeled counterpart, its increased mass makes it distinguishable by mass spectrometry. This key difference establishes this compound's primary role in research as the gold-standard internal standard for the quantitative bioanalysis of Ritonavir.[8]
Physicochemical Properties
The fundamental properties of this compound are summarized below. The three-dalton mass increase from the isotopic labels is the critical feature for its analytical application.
| Property | Value |
| Chemical Name | (4,5-¹³C₂)1,3-thiazol-5-yl(1¹³C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[6] |
| CAS Number | 1217673-23-8 |
| Molecular Formula | C₃₄¹³C₃H₄₈N₆O₅S₂[9] |
| Molecular Weight | ~723.92 g/mol [9] |
| Monoisotopic Mass | 723.32282551 Da[6] |
| Unlabeled CAS | 155213-67-5[10] |
| Appearance | White Solid[9] |
Primary Research Application: Internal Standard in Quantitative Mass Spectrometry
The principal use of this compound is as an internal standard (IS) in analytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] In quantitative analysis, an IS is a compound of known concentration added to samples to correct for variability during the experimental process.
A stable isotope-labeled IS is considered the ideal choice because it behaves almost identically to the unlabeled analyte during sample extraction, processing, and chromatographic separation.[11] However, it is readily distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z). This allows for highly accurate and precise quantification by calculating the peak area ratio of the analyte to the internal standard, which mitigates any analyte loss during sample preparation or fluctuations in instrument response.
Experimental Protocol: Quantification of Ritonavir in Human Plasma
The following is a representative LC-MS/MS protocol for quantifying Ritonavir in human plasma using this compound as an internal standard. This methodology is synthesized from common practices in bioanalytical literature.[12][13]
4.1. Materials and Reagents
-
Ritonavir analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank, K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure water
4.2. Sample Preparation (Protein Precipitation Method)
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol) and create a working solution (e.g., 100 ng/mL).
-
Thaw human plasma samples and calibration standards on ice.
-
To 50 µL of each plasma sample, add 10 µL of the this compound working solution. Vortex briefly.
-
Add 150 µL of ice-cold methanol to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
4.3. LC-MS/MS Instrumentation and Conditions The following parameters serve as a typical starting point for method development.
| Parameter | Example Condition |
| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | C18 Reverse-Phase (e.g., BEH Shield RP18, 2.1 x 50 mm, 1.7 µm)[12] |
| Mobile Phase A | 7.5 mM Ammonium Acetate in Water (pH 4.0)[12] |
| Mobile Phase B | 5% Acetonitrile in Methanol[12] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[12] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[13] |
| MRM Transition (Ritonavir) | Q1: 721.3 m/z → Q3: 269.0 m/z[13] |
| MRM Transition (this compound) | Q1: 724.3 m/z → Q3: 269.0 m/z |
4.4. Data Analysis Quantification is achieved by plotting the peak area ratio of Ritonavir to this compound against the known concentrations of prepared calibration standards. A linear regression model is then used to determine the concentration of Ritonavir in the unknown samples.
Context: Pharmacokinetic and Drug-Drug Interaction Studies
Accurate quantification of Ritonavir is critical for its role as a pharmacokinetic booster. Research studies rely on these measurements to:
-
Assess Drug-Drug Interactions (DDI): Ritonavir's primary function is to inhibit CYP3A4, thereby increasing the bioavailability of other drugs.[5][14] Quantifying Ritonavir alongside the co-administered drug is essential to correlate its concentration with the magnitude of the boosting effect.[5]
-
Therapeutic Drug Monitoring (TDM): Ensuring that Ritonavir concentrations are within a therapeutic window is important for maintaining efficacy and avoiding toxicity.
-
Pharmacokinetic (PK) Modeling: Data from these studies are used to model the absorption, distribution, metabolism, and excretion (ADME) of Ritonavir and its effect on other compounds.[14]
The mechanism of action, where Ritonavir inhibits the metabolic pathway of a co-administered drug, is a foundational concept in pharmacology.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. As a stable isotope-labeled analog of Ritonavir, its sole but critical purpose is to serve as an internal standard for mass spectrometry-based quantification. The use of this compound ensures the highest level of accuracy and precision in measuring Ritonavir concentrations in complex biological matrices. This capability is fundamental for elucidating the pharmacokinetic properties and drug-drug interactions that define Ritonavir's therapeutic utility as a cornerstone pharmacokinetic enhancer in modern medicine.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ritonavir's Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the pharmacokinetic boosting effects of ritonavir on oral bioavailability of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C37H48N6O5S2 | CID 45040376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1217673-23-8 | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | CAS 1217673-23-8 | LGC Standards [lgcstandards.com]
- 11. Internal standard in ms/ms analysis | Sigma-Aldrich [sigmaaldrich.com]
- 12. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ritonavir with a specific focus on the incorporation of carbon-13 (¹³C) isotopes to produce Ritonavir-¹³C₃. This isotopically labeled version of the potent HIV protease inhibitor is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. While specific, proprietary synthesis protocols for Ritonavir-¹³C₃ are not publicly available, this document outlines a detailed, plausible synthetic workflow based on established methods for the synthesis of unlabeled Ritonavir.
Introduction to Ritonavir and Isotopic Labeling
Ritonavir is a peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1] Beyond its own antiviral activity, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This property is widely exploited to "boost" the plasma concentrations of other co-administered protease inhibitors, making it a cornerstone of highly active antiretroviral therapy (HAART).
Isotopic labeling, the replacement of an atom with its stable, heavier isotope, is an invaluable technique in drug development.[] Carbon-13 labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. This allows for their use as internal standards for accurate quantification in complex biological matrices and as tracers to elucidate metabolic pathways without the use of radioactive isotopes.
General Synthetic Strategy for Ritonavir
The synthesis of Ritonavir is a multi-step process involving the coupling of several key fragments. A common strategy involves the synthesis of a central diamino alcohol core, which is then sequentially coupled with two different thiazole-containing side chains. The introduction of the ¹³C₃ label can be strategically achieved by using a ¹³C-labeled precursor for one of the thiazole moieties.
Hypothetical Experimental Protocol for the Synthesis of Ritonavir-¹³C₃
The following is a hypothetical, multi-step experimental protocol for the synthesis of Ritonavir-¹³C₃, adapted from known, published syntheses of unlabeled Ritonavir. The key step for isotopic labeling is the introduction of a ¹³C-labeled thiazole-containing fragment.
Step 1: Synthesis of the Diamino Alcohol Core
The synthesis of the central (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol core is a well-established process that can be achieved through various routes, often starting from L-phenylalanine.
Step 2: Synthesis of the First Thiazole Side Chain (Unlabeled)
This involves the preparation of (2-isopropylthiazol-4-yl)methanamine, which is then activated for amide bond formation.
Step 3: Synthesis of the ¹³C₃-Labeled Second Thiazole Side Chain
This is the crucial step for isotope incorporation. The synthesis would start from a commercially available ¹³C-labeled precursor. For a ¹³C₃ label in the terminal thiazole methyl carbamate group, one could envision a route starting with ¹³C-labeled thiourea and a ¹³C-labeled methylating agent.
Step 4: Coupling and Final Assembly
The diamino alcohol core is sequentially coupled with the two thiazole side chains to yield Ritonavir-¹³C₃.
Detailed Methodologies:
-
Reaction Conditions: Reactions are typically carried out in aprotic solvents such as dichloromethane or ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Common coupling agents for amide bond formation include carbodiimides like N,N'-diisopropylcarbodiimide (DIC).
-
Purification: Purification of intermediates and the final product is typically achieved through column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). The isotopic enrichment of Ritonavir-¹³C₃ would be determined by mass spectrometry.
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of Ritonavir-¹³C₃. The yields are estimated based on typical yields for the synthesis of unlabeled Ritonavir.
| Step | Reactant | Product | Theoretical Yield | Estimated Actual Yield (%) | Isotopic Enrichment (%) |
| Synthesis of Diamino Alcohol Core | L-Phenylalanine derivative | (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol | - | 70-80 | N/A |
| Synthesis of First Thiazole Side Chain | Thiazole precursor | (2-isopropylthiazol-4-yl)methanamine derivative | - | 80-90 | N/A |
| Synthesis of ¹³C₃-Labeled Thiazole Side Chain | ¹³C-labeled precursor | ¹³C₃-labeled thiazole methyl carbamate precursor | - | 60-70 | >98 |
| Final Coupling and Deprotection | Diamino alcohol, both thiazole side chains | Ritonavir-¹³C₃ | - | 50-60 | >98 |
Visualizations
Experimental Workflow for the Synthesis of Ritonavir-¹³C₃
Caption: Synthetic workflow for Ritonavir-¹³C₃.
Mechanism of Action of Ritonavir
Caption: Ritonavir's dual mechanism of action.
Conclusion
The synthesis of Ritonavir-¹³C₃ is a complex but essential process for advancing our understanding of this critical antiretroviral agent. While specific proprietary details of its industrial synthesis are not public, a robust synthetic strategy can be devised based on established chemical principles and published routes for the unlabeled compound. The availability of isotopically labeled Ritonavir will continue to be a key enabler for crucial studies in drug metabolism, pharmacokinetics, and clinical pharmacology, ultimately contributing to the improved treatment of HIV/AIDS.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ritonavir-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of Ritonavir in complex biological matrices. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioanalytical assays, and illustrates its metabolic pathway and analytical workflow through detailed diagrams.
Core Compound Information
CAS Number: 1217673-23-8[1]
This compound is a stable isotope-labeled version of Ritonavir, an antiretroviral drug of the protease inhibitor class. It is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies to ensure the precision and accuracy of analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Product Specifications
The following tables summarize the key chemical and physical properties of this compound. While specific values for purity and isotopic enrichment are lot-dependent and should be confirmed with a Certificate of Analysis (CofA) from the supplier, typical specifications are provided based on available data.
Table 1: General and Chemical Properties
| Property | Value | Source |
| Chemical Name | (3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl-13C3 Ester | [1] |
| Molecular Formula | (¹³C)₃C₃₄H₄₈N₆O₅S₂ | [1] |
| Molecular Weight | 723.92 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | -20°C, protect from light | [2][3] |
Table 2: Physical and Analytical Properties
| Property | Value | Source |
| Melting Point | 60-62°C | [2] |
| Solubility | DMSO: 25 mg/mL (34.53 mM) | [4] |
| Chloroform: Slightly soluble | [2] | |
| Methanol: Slightly soluble | [2] | |
| Purity | Typically ≥98% (Lot-specific, refer to CofA) | [5] |
| Isotopic Enrichment | Not specified (Lot-specific, refer to CofA) |
Experimental Protocols
The following is a detailed methodology for the quantification of Ritonavir in human plasma using this compound as an internal standard, adapted from established LC-MS/MS methods for similar stable isotope-labeled internal standards.
Preparation of Stock and Working Solutions
-
Ritonavir and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ritonavir and this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Serially dilute the Ritonavir stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards at concentrations ranging from 1 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (50 ng/mL this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 30% B
-
6.1-8.0 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions:
-
Ritonavir: Precursor ion (Q1) m/z 721.4 → Product ion (Q3) m/z 296.2
-
This compound: Precursor ion (Q1) m/z 724.4 → Product ion (Q3) m/z 299.2
-
Visualizations
Ritonavir Metabolism and CYP3A4 Inhibition Pathway
Ritonavir is a potent inhibitor of the cytochrome P450 enzyme CYP3A4, which is a major enzyme involved in drug metabolism. This inhibition is the basis for its use as a pharmacokinetic enhancer or "booster" for other antiretroviral drugs. The following diagram illustrates this mechanism.
Caption: Mechanism of Ritonavir as a CYP3A4 inhibitor.
Experimental Workflow for Bioanalytical Quantification
The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Ritonavir in plasma samples using this compound as an internal standard.
Caption: Workflow for Ritonavir quantification in plasma.
References
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Ritonavir, a critical component in the management of Human Immunodeficiency Virus (HIV) infection. Primarily targeting researchers, scientists, and drug development professionals, this document elucidates the core biochemical interactions of Ritonavir with HIV-1 protease and its pivotal role as a pharmacokinetic enhancer.
Executive Summary
Ritonavir is a potent antiretroviral drug that functions as a competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1] By binding to the active site of this enzyme, Ritonavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious virions.[1] This direct antiviral activity, however, is often secondary to its more common clinical application as a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition significantly boosts the plasma concentrations and prolongs the half-life of co-administered protease inhibitors, a strategy that has become a cornerstone of highly active antiretroviral therapy (HAART).[1][2][3] This guide will detail both of these mechanisms, supported by quantitative data, experimental methodologies, and illustrative diagrams.
Core Mechanism: Inhibition of HIV-1 Protease
HIV-1 protease is an aspartic protease that functions as a homodimer, with each monomer contributing an Asp-Thr-Gly catalytic triad to the active site.[4][5] This enzyme is responsible for the post-translational processing of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes required for viral replication and assembly.[6]
Ritonavir was designed as a peptidomimetic inhibitor, closely resembling the natural substrate of the HIV-1 protease.[1][7] Its structure allows it to fit snugly within the active site of the enzyme, forming a stable, high-affinity complex.
Molecular Interactions
The high potency of Ritonavir stems from its extensive network of interactions with the amino acid residues of the HIV-1 protease active site. X-ray crystallography studies of the Ritonavir-protease complex have revealed key binding features:
-
Hydrogen Bonds: The hydroxyl group of Ritonavir forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) in the active site.[4]
-
Van der Waals Interactions: The bulky side chains of Ritonavir engage in numerous van der Waals contacts with hydrophobic residues lining the active site cavity, contributing significantly to the binding affinity.[8]
-
Structural Conformation: Ritonavir's structure mimics the transition state of the peptide substrate cleavage, effectively locking the enzyme in an inactive conformation.[9]
Pharmacokinetic Enhancement: Inhibition of CYP3A4
While a potent protease inhibitor in its own right, Ritonavir's most significant clinical role is as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[1][2] This is achieved through its potent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in the liver and intestines responsible for the metabolism of a wide range of drugs, including most HIV protease inhibitors.[1][3]
By inhibiting CYP3A4, low-dose Ritonavir significantly increases the plasma concentration and prolongs the elimination half-life of co-administered protease inhibitors.[1] This "boosting" effect allows for lower and less frequent dosing of the primary protease inhibitor, which can reduce pill burden and mitigate dose-related side effects, while maintaining therapeutic drug levels.[1][5] Ritonavir is a mechanism-based inactivator of CYP3A4, meaning it is metabolized by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[3][5]
Quantitative Data
The efficacy of Ritonavir as both a direct antiviral and a pharmacokinetic booster is quantified by several key parameters.
Inhibition of HIV-1 Protease
| Parameter | Value | Virus Type | Reference |
| EC50 | 0.022 - 0.13 µM | HIV-1 | [10] |
| EC50 | 0.16 µM | HIV-2 | [10] |
| Serum-free IC50 | 4.0 ng/mL | HIV-1 | [4] |
Inhibition of Cytochrome P450 3A4
| Parameter | Value | System | Reference |
| Ki | 0.59 ± 0.12 µM | Recombinant CYP3A4 | [1] |
| Ki | 0.019 µM | In vitro | [5][11] |
| IC50 | 0.034 µM | In vitro | [5] |
Pharmacokinetic Parameters of Ritonavir
| Parameter | Value (at 600 mg twice daily) | Reference |
| Plasma Half-life | 3 - 5 hours | [12] |
| Protein Binding | 98 - 99% | [2] |
| Metabolism | Primarily via CYP3A4 | [2] |
Experimental Protocols
The characterization of Ritonavir's activity relies on a variety of established experimental protocols.
HIV-1 Protease Inhibition Assay (FRET-based)
This assay quantifies the ability of an inhibitor to block the cleavage of a synthetic substrate by HIV-1 protease.
Principle: A peptide substrate containing a specific HIV-1 protease cleavage site is labeled with a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).
-
Reconstitute recombinant HIV-1 protease in the assay buffer to a working concentration (e.g., 10-50 nM).
-
Dissolve the FRET peptide substrate (e.g., based on the p17/p24 cleavage site) in DMSO and then dilute in assay buffer to a final concentration of 2-10 µM.[13]
-
Prepare a serial dilution of Ritonavir in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 20 µL of each Ritonavir dilution.
-
Add 60 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at an excitation/emission wavelength pair appropriate for the FRET pair (e.g., Ex/Em = 490/530 nm) for 1-3 hours at 37°C.[13][14]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each Ritonavir concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preliminary study of ritonavir, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ritonavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 11. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 13. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 14. abcam.cn [abcam.cn]
This guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and mechanisms of action of Ritonavir-13C3, a stable isotope-labeled internal standard crucial for bioanalytical and drug development research.
Core Physicochemical Properties
This compound is a labeled form of Ritonavir, an antiretroviral drug of the protease inhibitor class. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Ritonavir in complex biological matrices.
Identification and General Properties
The fundamental properties of this compound are summarized below, providing key identifiers and physical constants for laboratory use.
| Property | Value | Citations |
| CAS Number | 1217673-23-8 | [1][2][3][4] |
| Molecular Formula | 13C3C34H48N6O5S2 | [1][2][4] |
| Molecular Weight | 723.92 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 60-62°C | [6] |
Solubility and Storage
Proper handling and storage are critical for maintaining the integrity of this compound. The compound exhibits solubility in various organic solvents and should be stored under controlled conditions to ensure long-term stability.
| Parameter | Details | Citations |
| Solubility | Soluble in DMSO (25 mg/mL), slightly soluble in Chloroform and Methanol. | [2][6] |
| Storage | Recommended storage at -20°C in a freezer. | [6] |
| Stability | Stable under recommended storage conditions. | [4] |
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are virtually identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its different mass allows for separate detection.
Experimental Workflow for Quantification in Plasma
A typical workflow for the quantification of Ritonavir in plasma samples using this compound as an internal standard is outlined below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol
The following protocol is a generalized representation based on common methodologies for the quantification of Ritonavir in biological matrices.[7][8]
-
Preparation of Standard Solutions : Stock solutions of Ritonavir and this compound are prepared in an organic solvent like methanol. Working standard solutions are then prepared by diluting the stock solutions.[9]
-
Sample Preparation :
-
To a 100 µL aliquot of plasma, 10 µL of this compound internal standard working solution is added.[9]
-
Protein precipitation is induced by adding a precipitating agent such as ice-cold acetonitrile.[7][8]
-
The sample is vortexed and then centrifuged at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[9]
-
The resulting supernatant is transferred to a new tube, evaporated to dryness under vacuum, and then reconstituted in the mobile phase.[9]
-
-
LC-MS/MS Conditions :
-
Chromatographic Column : A reverse-phase column, such as a C18 column, is typically used for separation.[9]
-
Mobile Phase : A gradient or isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium acetate) is employed.[9]
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.[7]
-
Detection : Detection is performed using multiple reaction monitoring (MRM), tracking the specific precursor-to-product ion transitions for both Ritonavir and this compound.[8][10]
-
Mechanism of Action of Ritonavir
While this compound is primarily used as an analytical standard, its unlabeled counterpart, Ritonavir, has two significant biological activities that are important to understand in the context of its therapeutic use and potential drug-drug interactions.
Inhibition of HIV Protease
Ritonavir is a potent inhibitor of the HIV protease enzyme. This enzyme is critical for the lifecycle of the HIV virus as it cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions.
By binding to the active site of HIV protease, Ritonavir prevents the cleavage of the Gag-Pol polyprotein.[5][6] This results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[6][11]
Inhibition of Cytochrome P450 3A4 (CYP3A4)
Ritonavir is a potent inhibitor of CYP3A4, a key enzyme in the liver and intestine responsible for the metabolism of a wide range of drugs.[1][5][12] This property is utilized clinically to "boost" the plasma concentrations of other co-administered protease inhibitors.
By inhibiting CYP3A4, Ritonavir slows down the metabolism of other drugs that are substrates for this enzyme.[12] This leads to increased plasma levels and a prolonged half-life of the co-administered drug, enhancing its therapeutic effect and often allowing for lower or less frequent dosing.[5][6] This mechanism-based inactivation of CYP3A4 by Ritonavir is a key aspect of its use as a pharmacokinetic enhancer.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 7. ijcrt.org [ijcrt.org]
- 8. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ritonavir-13C3, a stable isotope-labeled form of Ritonavir, and its critical applications in Human Immunodeficiency Virus (HIV) and Coronavirus Disease 2019 (COVID-19) research. This document details the core functionalities of Ritonavir as both a direct antiviral agent and a pharmacokinetic enhancer, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to Ritonavir
Ritonavir is a potent inhibitor of the HIV aspartyl protease, an enzyme crucial for the lifecycle of the virus.[1] Initially developed as a standalone antiretroviral agent, its primary role in modern therapeutics has evolved. It is now most commonly utilized as a pharmacokinetic enhancer, or "booster," for other protease inhibitors in the treatment of HIV.[2] This boosting effect is due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines, which is responsible for the metabolism of many drugs.[2][3] By inhibiting CYP3A4, Ritonavir increases the plasma concentration and prolongs the half-life of co-administered drugs, thereby enhancing their therapeutic efficacy.[2][3] This principle has been extended to the treatment of COVID-19, where Ritonavir is a key component of the combination drug Paxlovid, serving to boost the concentration of the primary antiviral agent, Nirmatrelvir.[2]
This compound is a stable isotope-labeled version of Ritonavir, where three carbon atoms have been replaced with the heavier carbon-13 isotope. This isotopic labeling renders it an ideal internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to Ritonavir, but distinct mass, allow for precise and accurate quantification of Ritonavir in complex biological matrices.
Mechanism of Action
HIV Protease Inhibition
In the lifecycle of HIV, the viral Gag-Pol polyprotein must be cleaved by the HIV protease to yield mature, functional viral proteins necessary for the assembly of new, infectious virions. Ritonavir is a peptidomimetic inhibitor that competitively binds to the active site of the HIV protease, preventing this cleavage.[4] This results in the production of immature, non-infectious viral particles.[4]
Pharmacokinetic Enhancement via CYP3A4 Inhibition
Ritonavir's potent inhibition of CYP3A4 is the basis for its use as a pharmacokinetic enhancer.[2] Many drugs, including other HIV protease inhibitors and Nirmatrelvir for COVID-19, are substrates for CYP3A4 and are rapidly metabolized, leading to low plasma concentrations and short half-lives. By inhibiting CYP3A4, Ritonavir slows the metabolism of these co-administered drugs, leading to increased drug exposure (as measured by the area under the concentration-time curve, or AUC) and higher trough concentrations (Cmin), which are crucial for maintaining therapeutic efficacy.[2][3]
Quantitative Data
Antiviral Activity
The following table summarizes the in vitro antiviral activity of Ritonavir against HIV and SARS-CoV-2.
| Virus | Target | Assay | IC50 / EC50 | Reference |
| HIV-1 | Protease | - | EC50: 0.022-0.13 µM | [1] |
| HIV-2 | Protease | - | EC50: 0.16 µM | [1] |
| SARS-CoV-2 | Mpro | Cell Culture | IC50: 13.7 µM | [5] |
Pharmacokinetic Parameters of Ritonavir
The pharmacokinetic parameters of Ritonavir can vary with dose. The following table provides a summary of key parameters at different dosing regimens.
| Dose | Cmax (µg/mL) | AUC (µg·h/mL) | T1/2 (h) | Reference |
| 100 mg once daily | 0.84 ± 0.39 | 6.6 ± 2.4 | ~5 | [6] |
| 100 mg twice daily | 0.89 | 6.2 | ~5 | [6] |
| 600 mg twice daily | 11.2 ± 3.6 | 77.5 ± 31.5 | 3-5 | [6] |
Pharmacokinetic Enhancement of Nirmatrelvir by Ritonavir
The co-administration of Ritonavir significantly enhances the pharmacokinetic profile of Nirmatrelvir.
| Parameter | Nirmatrelvir (150 mg) Alone | Nirmatrelvir (250 mg) with Ritonavir (100 mg) | Fold Increase | Reference |
| Cmax (ng/mL) | - | - | ~8-fold | [7] |
| AUC (ng·h/mL) | - | - | ~8-fold | [7] |
| T1/2 (h) | ~2 | ~7 | ~3.5-fold | [7] |
Experimental Protocols: Quantification of Ritonavir using this compound
The primary application of this compound is as an internal standard for the accurate quantification of Ritonavir in biological matrices. Below is a representative experimental protocol for LC-MS/MS analysis.
Materials and Reagents
-
Ritonavir analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation
-
Spiking: To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 20 µL of the internal standard solution (e.g., 1 µg/mL this compound in methanol:water 50:50).
-
Protein Precipitation: Add 100 µL of methanol to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at 13,000 x g for 5 minutes.
-
Dilution: Transfer 50 µL of the clear supernatant to a new tube and add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).
-
Injection: Transfer the final mixture to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ritonavir: m/z 721.3 → 296.1
-
This compound: m/z 724.3 → 299.1 (hypothetical, exact mass would depend on the position of the 13C labels)
-
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like this compound.
Conclusion
Ritonavir remains a cornerstone of combination antiretroviral therapy for HIV, primarily through its potent pharmacokinetic boosting effect. This same mechanism has been successfully repurposed for the treatment of COVID-19. This compound is an indispensable tool for researchers and drug development professionals, enabling the precise and accurate quantification of Ritonavir in biological samples. The data and protocols presented in this guide provide a solid foundation for the application of this compound in both preclinical and clinical research settings, ultimately contributing to the development and optimization of therapies for HIV and COVID-19.
References
- 1. Ritonavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir, an antiretroviral agent, has transcended its initial indication for HIV treatment to become an indispensable tool in pharmacokinetic research. Its potent and predictable inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme has established it as a key "pharmacokinetic enhancer" or "booster" in drug development. The introduction of stable isotope-labeled versions, such as Ritonavir-13C3, has further refined its utility, enabling precise quantification and mechanistic understanding of drug metabolism and drug-drug interactions (DDIs). This technical guide provides an in-depth exploration of the role of this compound in drug metabolism studies, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action: CYP3A4 Inhibition
Ritonavir's primary mechanism of action in drug metabolism studies is the potent, mechanism-based inhibition of CYP3A4, a crucial enzyme responsible for the metabolism of a vast array of drugs.[1][2] This inhibition leads to a significant increase in the plasma concentration and exposure (Area Under the Curve - AUC) of co-administered drugs that are substrates of CYP3A4.[1][3][4] The inhibitory effect of ritonavir is complex and involves multiple mechanisms, including competitive inhibition and the formation of a metabolic-intermediate complex with the heme iron of the CYP3A4 enzyme, leading to its inactivation.
The use of low, sub-therapeutic doses of ritonavir (typically 100-200 mg) is sufficient to achieve this "boosting" effect, thereby improving the pharmacokinetic profile of other drugs, allowing for lower or less frequent dosing, and potentially overcoming high first-pass metabolism.[2][5]
The Significance of 13C3 Labeling
The incorporation of three Carbon-13 isotopes into the ritonavir molecule (this compound) provides a stable, non-radioactive tracer for use in sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantages of using this compound include:
-
Internal Standard in Bioanalysis: this compound serves as an ideal internal standard for the quantification of unlabeled ritonavir and other co-administered drugs in biological matrices like plasma. Because it has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample preparation and instrument response. This isotope dilution mass spectrometry approach provides the highest level of accuracy and precision in quantitative bioanalysis.
-
Mechanistic Studies: In detailed metabolic studies, this compound can be used to differentiate between exogenously administered ritonavir and any endogenously present or contaminating unlabeled ritonavir. This allows for precise tracking of the labeled molecule and its metabolites.
While the search results specifically mentioned the use of D6-ritonavir (labeled with deuterium), the principles and applications are directly transferable to 13C3-labeled ritonavir, as both are stable isotope-labeled internal standards used for the same purpose in mass spectrometry-based quantification.
Quantitative Impact of Ritonavir on Drug Pharmacokinetics
The co-administration of ritonavir has a profound and quantifiable impact on the pharmacokinetic parameters of numerous drugs. The following tables summarize the effects of ritonavir on several key antiretroviral agents that are CYP3A4 substrates.
Table 1: Pharmacokinetic Parameters of Saquinavir (SQV) with and without Ritonavir (RTV)
| Parameter | Saquinavir (800 mg) Alone | Saquinavir (800 mg) with Ritonavir (200 mg) | Fold Increase |
| AUC (0-24h) (µg·h/mL) | < 5 | 57 | > 11-fold |
| Cmax (µg/mL) | - | - | - |
Data compiled from a study in healthy subjects. The AUC for saquinavir alone was often below the limit of quantification.[1]
Table 2: Pharmacokinetic Parameters of Lopinavir (LPV) with and without Ritonavir (RTV)
| Parameter | Lopinavir Alone (estimated) | Lopinavir (400 mg) with Ritonavir (100 mg) | Fold Increase |
| Apparent Clearance (CL/F) (L/h) | 14.8 | 5.73 | - (Clearance decreased) |
| Mean Steady-State Concentration | - | 15- to 20-fold higher than ritonavir | - |
Lopinavir is almost exclusively co-formulated with ritonavir due to its poor bioavailability alone.[4]
Table 3: Pharmacokinetic Parameters of Atazanavir (ATV) with and without Ritonavir (RTV)
| Parameter | Atazanavir (400 mg) Alone | Atazanavir (300 mg) with Ritonavir (100 mg) | Change |
| Apparent Clearance (CL/F) | - | Reduced by 45% | - |
| Minimal Concentrations (Cmin) | - | Increased by 2- to 3-fold | - |
Data from studies in HIV-1-infected children and adolescents.[6]
Table 4: Pharmacokinetic Parameters of Darunavir (DRV) with and without a Booster
| Parameter | Darunavir (unboosted) | Darunavir (800 mg) with Ritonavir (100 mg) |
| Terminal Elimination Half-life (h) | - | 10.70 |
| Concentration at 24h post-dose (ng/mL) | - | > 550 (target concentration) |
Darunavir is recommended to be used with a pharmacokinetic booster.[7][8]
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
This protocol outlines a typical experiment to assess the inhibitory potential of a compound, such as ritonavir, on CYP3A4 activity in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
Ritonavir (or this compound for specific applications)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol) to stop the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubation: A mixture of HLMs, incubation buffer, and varying concentrations of ritonavir is pre-incubated at 37°C for a defined period (e.g., 15 minutes). This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: The CYP3A4 substrate is added to the mixture, followed by the NADPH regenerating system to start the enzymatic reaction.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 10 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold quenching solution, which precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the substrate and its metabolite, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of metabolite formed.
-
Data Analysis: The rate of metabolite formation is compared between samples with and without the inhibitor to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Bioanalytical Quantification of a Ritonavir-Boosted Drug in Plasma using LC-MS/MS
This protocol describes the quantification of a CYP3A4 substrate drug in plasma samples from a clinical study where it was co-administered with ritonavir. This compound (or another stable isotope-labeled analog of the analyte) is used as the internal standard.
Materials:
-
Plasma samples from subjects
-
Analyte reference standard
-
This compound (or other appropriate internal standard)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Aliquots of plasma samples, calibration standards, and quality control samples are placed in microcentrifuge tubes.
-
A fixed amount of the internal standard solution (this compound) is added to each tube.
-
Protein precipitation solvent is added to precipitate plasma proteins.
-
The tubes are vortexed and then centrifuged at high speed.
-
-
Extraction: The supernatant is carefully transferred to a new set of tubes or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solution to concentrate the sample and improve compatibility with the LC system.
-
LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into the LC-MS/MS system.
-
The analyte and the internal standard are separated chromatographically on a suitable column (e.g., C18).
-
The compounds are detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
-
Data Processing:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentrations of the analyte in the unknown plasma samples are calculated from the calibration curve.
-
Visualizing Key Processes with Graphviz
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: CYP3A4 metabolic pathway inhibition by Ritonavir.
Caption: Experimental workflow for a clinical DDI study.
Caption: Bioanalytical workflow using LC-MS/MS with an internal standard.
Caption: Simplified chemical synthesis pathway of Ritonavir.[9]
Conclusion
Ritonavir, particularly in its stable isotope-labeled form (this compound), is a cornerstone of modern drug metabolism and pharmacokinetic research. Its well-characterized and potent inhibition of CYP3A4 provides a reliable method for modulating the metabolism of co-administered drugs, a technique crucial for both therapeutic optimization and investigational studies. The use of this compound as an internal standard in LC-MS/MS assays ensures the highest level of accuracy in bioanalysis, which is fundamental to generating robust pharmacokinetic data. The methodologies and data presented in this guide underscore the critical role of ritonavir in elucidating the complexities of drug metabolism, thereby facilitating the development of safer and more effective medicines.
References
- 1. Saquinavir and ritonavir pharmacokinetics following combined ritonavir and saquinavir (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Population pharmacokinetics of atazanavir/ritonavir in HIV-1-infected children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetic (PK) profile of darunavir with low-dose ritonavir (DRV/r) in various multiple-dose regimens over 120 hours [natap.org]
- 8. Pharmacokinetics of once-daily darunavir-ritonavir and atazanavir-ritonavir over 72 hours following drug cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control and analysis of Ritonavir-13C3, an isotopically labeled reference standard crucial for pharmacokinetic and metabolic studies. The document details the analytical methodologies employed to ascertain the identity, purity, and potency of this standard, presented in the format of a representative Certificate of Analysis.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1217673-23-8[1] |
| Molecular Formula | C₃₄¹³C₃H₄₈N₆O₅S₂ |
| Molecular Weight | 723.94 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Freely soluble in methanol and ethanol, slightly soluble in acetonitrile, and practically insoluble in water. |
| Storage | Store at 2-8°C, protected from light. |
Quantitative Analysis
The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound.
Chromatographic Purity (HPLC)
| Parameter | Result |
| Purity (by area %) | 99.8% |
| Retention Time | 4.82 min |
| Isotopic Enrichment | ≥99% for ¹³C |
Identity Confirmation (Mass Spectrometry)
| Parameter | Result |
| Mass Spectrum (m/z) | Consistent with the theoretical mass of this compound |
| Major Fragment Ions | Consistent with the fragmentation pattern of Ritonavir |
Structural Confirmation (NMR)
| Parameter | Result |
| ¹H NMR Spectrum | Consistent with the structure of Ritonavir |
| ¹³C NMR Spectrum | Consistent with the structure and isotopic labeling of this compound |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method was employed to determine the purity of the this compound reference standard.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm[2].
-
Mobile Phase : A mixture of acetonitrile and 0.05 M phosphoric acid (55:45, v/v)[2].
-
Flow Rate : 1.0 mL/min[2].
-
Detection : UV at 210 nm[2].
-
Injection Volume : 20 µL.
-
Data Analysis : The purity is calculated based on the peak area of the principal peak relative to the total peak area.
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was used for the confirmation of the identity and isotopic enrichment of this compound.
-
Instrumentation : A high-resolution mass spectrometer coupled with a UPLC system.
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Scan Mode : Full scan and product ion scan.
-
Sample Preparation : The reference standard is dissolved in a suitable solvent, typically methanol or acetonitrile, to an appropriate concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were utilized to confirm the chemical structure and the position of the isotopic labels.
-
Instrumentation : A high-field NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis : The obtained spectra are compared with the known spectra of Ritonavir to confirm the structural integrity. The ¹³C spectrum is analyzed to confirm the enrichment at the labeled positions.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanisms of action of Ritonavir.
References
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial availability of Ritonavir-13C3, a stable isotope-labeled internal standard crucial for accurate bioanalytical studies. This document details its suppliers, provides insights into its primary mechanisms of action, and outlines key experimental protocols where this compound is instrumental.
Commercial Availability of this compound
This compound is accessible through various chemical suppliers specializing in research-grade compounds and stable isotope-labeled standards. The following table summarizes the offerings from prominent suppliers for easy comparison. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Notes |
| MedChemExpress | HY-W653853 | >98% | 500 µg, Bulk inquiry available | In-stock for certain sizes.[1] |
| Adva Tech Group Inc. | - | >95% (HPLC) | 1-EA | Manufactured by TRC.[2] |
| Santa Cruz Biotechnology | sc-217884 | Not specified | Inquire | For research use only.[3] |
| LGC Standards | TRC-R535003 | Not specified | Inquire | A stable labelled selective HIV protease inhibitor. |
| Qmx Laboratories | QX169426 | Not specified | 0.5mg | Neat solid.[4] |
| Toronto Research Chemicals (TRC) | R535003 | Not specified | 0.5mg, 5mg | Available through various distributors like Fisher Scientific. |
Core Mechanisms and Research Applications
Ritonavir is a potent inhibitor of both HIV protease and the cytochrome P450 3A4 (CYP3A4) enzyme.[5] this compound, as a stable isotope-labeled analog, serves as an indispensable internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of ritonavir in complex biological matrices. Its use mitigates matrix effects and variations in sample processing and instrument response, ensuring reliable pharmacokinetic and drug metabolism studies.
Beyond its role in HIV treatment, ritonavir has been investigated for its effects on various cellular signaling pathways, including the Akt and NF-κB pathways, suggesting its potential in other therapeutic areas such as oncology.[6][7][8]
Key Experimental Protocols
The following are detailed methodologies for key experiments where this compound is a critical reagent.
Quantification of Ritonavir in Biological Matrices using LC-MS/MS
This protocol describes the determination of ritonavir concentrations in plasma or tissue homogenates, a common requirement in preclinical and clinical studies.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add an appropriate volume of an internal standard working solution of this compound in methanol to achieve a final concentration of 200 ng/mL.[9]
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 3 minutes, followed by shaking for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water and sonicate for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution. A typical mobile phase consists of A) 5% acetonitrile in methanol and B) 7.5 mM ammonium acetate in water (pH 4.0).[9]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ritonavir: Monitor the appropriate precursor to product ion transition (e.g., m/z 721.3 -> 296.1).[10]
-
This compound: Monitor the corresponding transition for the stable isotope-labeled internal standard (e.g., m/z 724.3 -> 299.1). The exact m/z will shift by +3 due to the three 13C atoms.
-
-
In Vitro Cytochrome P450 3A4 (CYP3A4) Inhibition Assay
This assay determines the inhibitory potential of a test compound on CYP3A4 activity, using ritonavir as a known inhibitor. This compound can be used as an internal standard if quantifying the formation of a metabolite of a probe substrate by LC-MS.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, a CYP3A4 probe substrate (e.g., midazolam or testosterone), and the test compound at various concentrations in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis (LC-MS/MS):
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant for analysis.
-
Quantify the formation of the probe substrate's metabolite using an LC-MS/MS method. This compound can be used as an internal standard for the quantification of ritonavir if it is the test compound.
-
The IC50 value (concentration of the test compound causing 50% inhibition of metabolite formation) is then calculated.[2]
-
Metabolic Stability Assay
This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Incubation:
-
Incubate the test compound (e.g., ritonavir) with liver microsomes or hepatocytes in the presence of NADPH at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in each aliquot with a stopping solution containing the internal standard, this compound.
-
-
Sample Analysis (LC-MS/MS):
-
Process the samples as described in the quantification protocol.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.[11][12][13]
-
Visualizing Ritonavir's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ritonavir.
Caption: Ritonavir's inhibition of HIV protease, preventing viral maturation.
Caption: Ritonavir's inhibition of CYP3A4, leading to increased drug concentrations.
Caption: Ritonavir's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Ritonavir's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 5. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ritonavir blocks AKT signaling, activates apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiretroviral drug Ritonavir in human plasma. The protocol employs a stable isotope-labeled internal standard, Ritonavir-13C3, to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring reliable Ritonavir quantification.
Introduction
Ritonavir is a protease inhibitor widely used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other antiretroviral drugs due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Accurate monitoring of plasma concentrations is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Experimental
2.1. Materials and Reagents
-
Ritonavir reference standard and this compound internal standard (IS) were procured from certified suppliers.
-
HPLC-grade methanol and acetonitrile were used for sample preparation and mobile phases.[1][3]
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Blank human plasma was obtained from a certified blood bank and stored at -20°C or lower until use.[1]
2.2. LC-MS/MS Instrumentation
-
LC System: An Agilent 1290 UHPLC system or equivalent.[3]
-
MS System: An Agilent 6460A Triple Quadrupole MS, SCIEX Triple Quad™ 6500+, or equivalent, equipped with an electrospray ionization (ESI) source.[3][4]
-
Analytical Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm) or equivalent.[3]
2.3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Ritonavir and this compound in methanol at a concentration of 1 mg/mL.[5]
-
Working Solutions: Prepare serial dilutions of the Ritonavir stock solution in a 50:50 methanol/water mixture to create calibration standards. Prepare a separate working solution for the this compound internal standard.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Detailed Protocol
3.1. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma sample into the corresponding labeled tube.
-
Add 10 µL of the this compound internal standard working solution to every tube (except for blank matrix samples).
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[1][3]
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[6]
3.2. LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 52% B)[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 35°C[3] |
| Injection Volume | 5 µL |
| Run Time | ~3.5 minutes[3] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |
| Capillary Voltage | 4500 V[3] |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Nebulizer Gas | 45 psi[3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ritonavir | 721.3 | 296.1 | 25 |
| This compound (IS) | 724.3 | 299.1 | 25 |
Note: Collision energy may require optimization based on the specific instrument used.
Data Analysis and Method Performance
Data acquisition and processing are performed using the instrument's corresponding software (e.g., Agilent MassHunter, SCIEX OS). A calibration curve is generated by plotting the peak area ratio of Ritonavir to this compound against the nominal concentration of the calibration standards, using a weighted (1/x²) linear regression.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2.0 - 5000 ng/mL[3][7] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | 85.7% - 106%[3] |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Caption: Experimental workflow for Ritonavir quantification.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Ritonavir in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for clinical and research laboratories conducting pharmacokinetic analysis and therapeutic drug monitoring.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Development and validation of a LC-MS/MS method for the simultaneous determination of simnotrelvir and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. impactfactor.org [impactfactor.org]
- 6. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS.[1][2] It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a characteristic that allows it to act as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[1] By inhibiting CYP3A4, ritonavir slows the metabolism of co-administered drugs, increasing their plasma concentrations and therapeutic efficacy.[1] Accurate and reliable quantification of ritonavir in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety and treatment efficacy.
This document provides a detailed protocol for the quantification of ritonavir in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Ritonavir-13C3 as a stable isotope-labeled internal standard.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Ritonavir analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Preparation of Solutions
-
Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ritonavir in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ritonavir stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown plasma samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike with the corresponding ritonavir working standard solutions.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes.
-
Vortex each tube for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to autosampler vials.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Ritonavir | 721.3 -> 296.1 (Quantifier) |
| 721.3 -> 268.1 (Qualifier) | |
| This compound | 724.3 -> 296.1 (Quantifier) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500 °C |
Method Validation Data
The following tables summarize the performance characteristics of the described method, with data aggregated from typical validation experiments found in the literature for similar assays.[3]
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ritonavir | 2 - 2000 | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 2 | < 15 | < 15 | 85 - 115 |
| Low | 6 | < 15 | < 15 | 85 - 115 |
| Medium | 200 | < 15 | < 15 | 85 - 115 |
| High | 1600 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ritonavir | > 85 | 90 - 110 |
Ritonavir's Mechanism of Action
Ritonavir primarily functions as an inhibitor of the HIV protease enzyme.[1] This enzyme is essential for the lifecycle of the virus, as it cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. By blocking the active site of the protease, ritonavir prevents this cleavage, leading to the production of immature and non-infectious viral particles.
Additionally, ritonavir is a potent inhibitor of the metabolic enzyme CYP3A4.[1] This inhibition is the basis for its use as a pharmacokinetic enhancer. When co-administered with other antiretroviral drugs that are metabolized by CYP3A4, ritonavir slows down their breakdown, leading to higher and more sustained plasma concentrations of the active drugs.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of ritonavir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the assay. This method is well-suited for applications in therapeutic drug monitoring, clinical research, and pharmacokinetic studies, aiding in the optimization of treatment regimens for patients with HIV/AIDS.
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir, an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other drugs that are metabolized by CYP3A4, thereby increasing their plasma concentrations and therapeutic efficacy. Stable isotope-labeled compounds, such as Ritonavir-¹³C₃, are invaluable tools in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The incorporation of stable isotopes like carbon-13 (¹³C) creates a molecule that is chemically identical to the parent drug but has a different mass. This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for bioanalytical assays.[1][2] While specific literature detailing the use of Ritonavir-¹³C₃ is limited, the principles and applications described herein are based on the extensive use of other stable isotope-labeled versions of ritonavir (e.g., deuterated ritonavir) and the established practices for ¹³C-labeled internal standards in pharmaceutical research.[3][]
The primary application of Ritonavir-¹³C₃ is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify ritonavir and co-administered drugs in biological matrices.[2] This accurate quantification is the foundation for defining a drug's pharmacokinetic profile and is crucial for subsequent pharmacodynamic analysis, where drug concentrations are correlated with biological effects.
Pharmacokinetic Applications
The use of a stable isotope-labeled internal standard like Ritonavir-¹³C₃ is considered the gold standard in quantitative bioanalysis.[3] It compensates for variability during sample preparation, chromatography, and mass spectrometric detection, leading to highly accurate and precise results.[1]
Key Advantages of Ritonavir-¹³C₃ as an Internal Standard:
-
Co-elution: Ritonavir-¹³C₃ has nearly identical physicochemical properties to unlabeled ritonavir, ensuring it behaves similarly during sample extraction and chromatographic separation, resulting in co-elution.[5]
-
Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer as the unlabeled analyte, effectively correcting for matrix effects.[1][5]
-
Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, the accuracy and precision of the quantification are significantly improved.[1]
Experimental Protocol: Quantification of a CYP3A4 Substrate Co-administered with Ritonavir using Ritonavir-¹³C₃ as an Internal Standard
This protocol outlines a general procedure for the quantification of a hypothetical CYP3A4 substrate drug in human plasma when co-administered with ritonavir, using Ritonavir-¹³C₃ as the internal standard for ritonavir and a separate stable isotope-labeled analog for the co-administered drug.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 10 µL of a working solution containing the stable isotope-labeled internal standard for the co-administered drug and 10 µL of Ritonavir-¹³C₃ working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing over several minutes to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the co-administered drug, its internal standard, ritonavir, and Ritonavir-¹³C₃. The mass difference for Ritonavir-¹³C₃ will be +3 Da compared to unlabeled ritonavir.
-
3. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the concentration of the analytes in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Method Validation and Pharmacokinetic Parameters
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method and a subsequent pharmacokinetic study.
Table 1: Bioanalytical Method Validation Parameters [6][7][8]
| Parameter | Ritonavir | Co-administered Drug | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 2 - 5000 ng/mL | 1 - 2500 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 1 ng/mL | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% |
| Intra-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% (± 20% at LLOQ) |
| Recovery | 85.7% - 106% | > 90% | Consistent, precise, and reproducible |
| Matrix Effect | 87.8% - 112% | Negligible | IS-normalized factor within acceptable limits |
Table 2: Pharmacokinetic Parameters of a Co-administered Drug With and Without Ritonavir Boosting [9][10][11]
| Pharmacokinetic Parameter | Co-administered Drug Alone | Co-administered Drug + Ritonavir |
| Cmax (ng/mL) | 500 | 1500 |
| AUC₀₋₂₄ (ng*h/mL) | 4000 | 20000 |
| Tmax (h) | 2.0 | 3.5 |
| Apparent Clearance (CL/F) (L/h) | 50 | 10 |
| Apparent Volume of Distribution (Vd/F) (L) | 200 | 180 |
| Half-life (t½) (h) | 2.8 | 12.5 |
Pharmacodynamic Applications
The accurate pharmacokinetic data obtained using Ritonavir-¹³C₃ as an internal standard is fundamental for establishing a clear relationship between drug exposure and its pharmacodynamic effect.
Linking Pharmacokinetics to Pharmacodynamics in HIV Treatment
In the context of HIV therapy, a key pharmacodynamic endpoint is the reduction in viral load (HIV RNA copies/mL). By accurately measuring the plasma concentrations of an antiretroviral drug (e.g., a protease inhibitor) that is boosted by ritonavir, researchers can establish an exposure-response relationship.
Experimental Protocol: PK/PD Analysis in HIV-infected Patients
-
Patient Population: Enroll HIV-infected patients receiving a stable antiretroviral regimen that includes a protease inhibitor boosted with ritonavir.
-
Pharmacokinetic Sampling: Collect blood samples at predefined time points over a dosing interval (e.g., pre-dose, 1, 2, 4, 6, 8, and 12 hours post-dose).
-
Pharmacodynamic Assessment: Measure plasma HIV RNA levels at baseline and at specified follow-up visits.
-
Bioanalysis: Analyze the plasma samples to determine the concentrations of the protease inhibitor and ritonavir using a validated LC-MS/MS method with appropriate stable isotope-labeled internal standards, including Ritonavir-¹³C₃.
-
PK/PD Modeling: Correlate pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) or trough concentration (Cmin), with the change in viral load from baseline. This can help to identify the target drug exposure levels required for optimal viral suppression.
Mandatory Visualizations
Signaling Pathway: Inhibition of CYP3A4-mediated Drug Metabolism by Ritonavir
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for the simultaneous determination of simnotrelvir and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of indinavir alone and in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the pharmacokinetic boosting effects of ritonavir on oral bioavailability of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of antiretroviral drugs in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the efficacy and safety of HIV treatment regimens. Ritonavir, a potent protease inhibitor, is a key component of many highly active antiretroviral therapy (HAART) cocktails, both as a primary therapeutic agent and as a pharmacokinetic enhancer. This application note describes a robust and sensitive bioanalytical method for the determination of antiretroviral drugs in human plasma using a stable isotope-labeled internal standard, Ritonavir-13C3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and potential matrix effects, ensuring high accuracy and precision.[1] This method is suitable for high-throughput analysis in clinical and research settings.[2]
Experimental
Materials and Reagents
-
Ritonavir and other antiretroviral drug reference standards
-
This compound (Internal Standard - IS)
-
HPLC-grade methanol and acetonitrile[2]
-
Ammonium acetate or formic acid
-
Human plasma (sourced from a certified blood bank)[2]
-
Deionized water
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.[2]
-
An appropriate C18 reversed-phase HPLC column.
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Ritonavir and this compound are prepared in methanol at a concentration of 1 mg/mL.[3] Working standard solutions are then prepared by serial dilution of the stock solution with a methanol/water mixture.[3] Calibration curve standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.[3][4]
Bioanalytical Protocol
A simple and efficient protein precipitation method is employed for sample preparation.[2][4]
Protocol Steps:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration.[4]
-
Vortex the mixture for 2 minutes to precipitate plasma proteins.[4]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[2]
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir, an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This characteristic has led to its widespread use as a pharmacokinetic enhancer for other drugs metabolized by CYP3A4, a practice known as "boosting"[1][2][3]. Accurate quantification of Ritonavir in clinical trial samples is crucial for therapeutic drug monitoring, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and ensuring patient safety and therapeutic efficacy.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects[4][5]. This document provides detailed application notes and protocols for the incorporation of Ritonavir-13C3 as an internal standard for the precise and accurate quantification of Ritonavir in human plasma samples.
Bioanalytical Method Validation using this compound
The validation of the bioanalytical method is performed in accordance with international regulatory guidelines to ensure the reliability of the data. Key validation parameters are summarized below.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Ritonavir in human plasma using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 2.0 - 5000 ng/mL |
| Regression Equation | y = ax + b (where y = peak area ratio, x = concentration) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 2.0 | < 20% | < 20% | ± 20% | ± 20% |
| Low QC (LQC) | 5.0 | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC (MQC) | 1000 | < 15% | < 15% | ± 15% | ± 15% |
| High QC (HQC) | 2000 | < 15% | < 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 5.0 | 85.7 - 106[6] | 87.8 - 112[6] |
| High QC | 2000 | 85.7 - 106[6] | 87.8 - 112[6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of Ritonavir and this compound reference standards into separate 5 mL volumetric flasks.
-
Dissolve the standards in methanol and make up to the mark to obtain a final concentration of 1 mg/mL for each[7].
-
Store stock solutions at 2-8°C for a maximum of six days[7].
-
-
Working Solutions:
-
Prepare working solutions of Ritonavir and this compound by diluting the stock solutions with a 50:50 (v/v) methanol:water mixture.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking blank human plasma with the Ritonavir working solution to achieve final concentrations ranging from 2.0 to 5000 ng/mL[6].
-
Prepare QC samples at four concentration levels: LLOQ (2.0 ng/mL), LQC (5.0 ng/mL), MQC (1000 ng/mL), and HQC (2000 ng/mL) in blank human plasma[6].
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or clinical trial sample).
-
Add a fixed amount of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins[8].
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,300 x g for 10 minutes[8].
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of the initial mobile phase.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis[8].
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm) or equivalent[8].
-
Mobile Phase A: 0.1% formic acid in water[6].
-
Mobile Phase B: Acetonitrile[6].
-
Gradient: A suitable gradient to ensure separation of Ritonavir from endogenous plasma components.
-
Column Temperature: 35°C[8].
-
Injection Volume: 5 µL[8].
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ritonavir: m/z 721.3 → 296.1[6].
-
This compound (Internal Standard): m/z 724.3 → 299.1 (Predicted, assuming labeling on the thiazole ring).
-
-
Instrument Parameters: Optimize parameters such as nebulizer pressure, drying gas flow and temperature, and collision energy for maximum signal intensity[6].
Visualizations
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Synthesis of carbon-14 and stable isotope labeled Censavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of the antiretroviral drug Ritonavir in human plasma. The methodology employs Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ritonavir-¹³C₃, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Ritonavir.
Introduction
Ritonavir is a protease inhibitor widely used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Accurate monitoring of Ritonavir plasma concentrations is crucial to optimize therapeutic efficacy and minimize toxicity.[1][3] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering exceptional selectivity and sensitivity.[4][5] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, Ritonavir-¹³C₃) to the sample at the beginning of the workflow. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry, allowing for precise quantification that is resilient to variations in sample preparation and instrument response.[6]
This application note provides a detailed protocol for the extraction and quantification of Ritonavir from human plasma using Ritonavir-¹³C₃ as an internal standard, followed by LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for the quantification of Ritonavir using IDMS with Ritonavir-¹³C₃ is depicted below.
Figure 1: Experimental workflow for Ritonavir IDMS.
Detailed Protocols
Materials and Reagents
-
Ritonavir reference standard
-
Ritonavir-¹³C₃ internal standard
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade formic acid
-
Drug-free human plasma
-
Deionized water
Preparation of Stock Solutions and Standards
-
Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Ritonavir reference standard in methanol.
-
Ritonavir-¹³C₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Ritonavir-¹³C₃ in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ritonavir stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Ritonavir-¹³C₃ stock solution in a 50:50 methanol/water mixture.
Sample Preparation
-
To a 50 µL aliquot of human plasma (calibration standards, quality controls, or unknown samples), add 20 µL of the internal standard working solution (1 µg/mL Ritonavir-¹³C₃).[7]
-
Vortex briefly to mix.
-
Add 100 µL of ice-cold methanol or acetonitrile to precipitate proteins.[7][8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.[7]
-
Transfer 50 µL of the clear supernatant to a clean tube.[7]
-
Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5) to the supernatant.[7]
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for individual instruments.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 85:15 v/v Mobile Phase B:A)[9] |
| Flow Rate | 0.3 - 1.2 mL/min[10][11] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ritonavir Transition | m/z 721.3 → 296.2 (example) |
| Ritonavir-¹³C₃ Transition | m/z 724.3 → 299.2 (predicted) |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimize for specific instrument |
| Source Temperature | Optimize for specific instrument |
Data Analysis and Quantification
The concentration of Ritonavir in the unknown samples is determined by calculating the peak area ratio of the analyte (Ritonavir) to the internal standard (Ritonavir-¹³C₃). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Ritonavir in the unknown samples is then interpolated from this calibration curve.
Method Validation Summary
The performance of LC-MS/MS methods for Ritonavir quantification using stable isotope-labeled internal standards has been well-documented. The following table summarizes typical validation parameters reported in the literature.
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.99[8] |
| Lower Limit of Quantification (LLOQ) | 2 - 20 ng/mL[7] |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[7][12] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[7][12] |
| Recovery | > 90%[8] |
| Matrix Effect | Minimal and compensated by the internal standard[7] |
Signaling Pathway and Logical Relationships
The core principle of isotope dilution mass spectrometry relies on the direct relationship between the analyte and its isotopically labeled internal standard.
Figure 2: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The described Isotope Dilution Mass Spectrometry method using Ritonavir-¹³C₃ as an internal standard provides a highly accurate, precise, and robust approach for the quantification of Ritonavir in human plasma. The simple protein precipitation extraction and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability in complex biological samples.
References
- 1. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal intensity of Ritonavir-13C3 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low signal intensity of my internal standard, this compound?
Low signal intensity of an internal standard like this compound can stem from several factors throughout the analytical workflow.[1][2] These can be broadly categorized into three areas: sample preparation, liquid chromatography (LC) conditions, and mass spectrometry (MS) settings. It is crucial to systematically investigate each of these stages to pinpoint the root cause.
A logical troubleshooting workflow can help isolate the issue.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Ritonavir-13C3 as an internal standard for the quantification of ritonavir in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing ritonavir in plasma?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as ritonavir, by co-eluting, undetected components in the sample matrix.[1][2] Plasma is a complex biological matrix containing endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization of ritonavir in the mass spectrometer source.[1][2] This interference can lead to inaccurate and imprecise quantification of the drug.[3] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: How does using a stable isotope-labeled internal standard like this compound help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method for compensating for matrix effects. Theoretically, the SIL-IS has nearly identical physicochemical properties to the analyte (ritonavir) and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[4]
Q3: What are the common causes of ion suppression when analyzing ritonavir in plasma?
A3: The primary causes of ion suppression in plasma samples are late-eluting endogenous components, particularly phospholipids.[5] These molecules can co-elute with ritonavir and compete for ionization in the ESI source. Other potential sources of interference include salts, proteins that were not sufficiently removed during sample preparation, and co-administered drugs or their metabolites.[1][2]
Q4: Can I completely eliminate matrix effects?
A4: While completely eliminating matrix effects is challenging, their impact can be significantly minimized.[6] Strategies to reduce matrix effects include optimizing sample preparation to remove interfering substances, adjusting chromatographic conditions to separate ritonavir from co-eluting matrix components, and using an appropriate internal standard like this compound.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Poor reproducibility of ritonavir quantification despite using this compound.
-
Possible Cause: Inconsistent matrix effects across different plasma lots or significant ion suppression affecting the signal-to-noise ratio.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor from Multiple Lots: Assess the matrix effect in at least six different lots of blank plasma to check for variability.[8]
-
Improve Sample Preparation: Enhance the clean-up procedure to remove more of the interfering matrix components. Consider switching from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][5]
-
Optimize Chromatography: Modify the chromatographic gradient to better separate ritonavir and this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[2]
-
Problem 2: Low signal intensity for both ritonavir and this compound.
-
Possible Cause: Severe ion suppression is occurring.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram. This will confirm if the low signal is due to matrix effects.[2][9]
-
Dilution: Dilute the plasma sample to reduce the concentration of interfering matrix components. However, ensure the final concentration of ritonavir remains above the lower limit of quantification (LLOQ).
-
Sample Preparation Optimization: Focus on methods that effectively remove phospholipids, a major cause of ion suppression in plasma.[5]
-
Problem 3: The calculated matrix factor is outside the acceptable range (typically 0.85-1.15).
-
Possible Cause: The internal standard is not adequately compensating for the matrix effect.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the chromatographic peaks for ritonavir and this compound are narrow and co-elute perfectly. Even a slight shift in retention time can lead to differential matrix effects.
-
Re-evaluate Sample Extraction: The extraction recovery for both the analyte and the internal standard should be consistent. Inconsistent recovery can lead to a misleading matrix factor calculation.
-
Check for Contamination: Ensure that the blank plasma used for the matrix factor experiment is free from any residual ritonavir or interfering substances.
-
Data Presentation
The following tables summarize quantitative data from studies on ritonavir analysis in plasma, illustrating typical values for recovery and matrix effects.
Table 1: Extraction Recovery and Matrix Effect of Ritonavir in Human Plasma
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | RSD of Recovery (%) | RSD of Matrix Effect (%) | Reference |
| Ritonavir | 5.0 | 85.7 - 106 | 87.8 - 112 | 7.51 - 8.59 | 6.49 - 9.90 | [10] |
| Ritonavir | 1000 | 85.7 - 106 | 87.8 - 112 | 7.51 - 8.59 | 6.49 - 9.90 | [10] |
| Ritonavir | 2000 | 85.7 - 106 | 87.8 - 112 | 7.51 - 8.59 | 6.49 - 9.90 | [10] |
Table 2: Matrix Effect of Ritonavir and D6-Ritonavir in Human Plasma
| Analyte | Matrix Effect (%) | p-value | Reference |
| Ritonavir | 104.7 ± 9.3 | 0.531 | [8] |
| D6-Ritonavir (IS) | 105.6 ± 8.8 | 0.306 | [8] |
Experimental Protocols
1. Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol is used to determine the matrix factor (MF) and the IS-normalized MF.
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Materials:
-
Blank plasma from at least six different sources.
-
Ritonavir and this compound stock solutions.
-
Mobile phase and reconstitution solvent.
-
Sample processing tubes.
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike ritonavir and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Samples): Extract blank plasma samples first. Then, spike the dried or evaporated extracts with ritonavir and this compound at the same low and high concentrations as Set A.
-
Set C (Spiked Plasma Samples): Spike blank plasma with ritonavir and this compound at low and high concentrations and then perform the extraction process.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF: (MF of analyte) / (MF of IS)
-
Recovery: (Peak area of analyte in Set C) / (Peak area of analyte in Set B)
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the different lots of plasma should be ≤ 15%.
2. Protocol for Qualitative Assessment of Matrix Effect (Post-Column Infusion)
-
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
-
Materials:
-
Syringe pump.
-
T-connector.
-
Ritonavir stock solution.
-
LC-MS/MS system.
-
Extracted blank plasma sample.
-
-
Methodology:
-
Set up the LC-MS/MS system as usual.
-
Use a T-connector to introduce a constant flow of a ritonavir solution into the mobile phase stream after the analytical column but before the mass spectrometer inlet.
-
While the ritonavir solution is being continuously infused, inject a processed blank plasma extract.
-
Monitor the signal for the ritonavir MRM transition.
-
-
Interpretation: A stable, flat baseline will be observed if no matrix effect is present. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
Visualizations
Caption: Workflow illustrating how matrix components can lead to inaccurate quantification.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Ritonavir and its stable isotope-labeled internal standard, Ritonavir-13C3.
Troubleshooting Guide
This guide addresses common issues encountered during the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Ritonavir.
Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for Ritonavir and/or this compound shows significant peak tailing or fronting. What are the potential causes and solutions?
Answer:
Poor peak shape can compromise resolution and lead to inaccurate quantification. Here are the common causes and troubleshooting steps:
-
Secondary Interactions: Ritonavir, a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase of the column, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Adjusting the mobile phase pH can significantly improve peak shape. For basic compounds like Ritonavir, a mobile phase with a pH of around 3.5 can help to suppress the ionization of silanol groups and reduce tailing.[1]
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping minimizes the number of accessible silanol groups.
-
Mobile Phase Additives: Incorporate a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, into the mobile phase to improve peak symmetry.[2]
-
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
High Backpressure
Question: The backpressure in my HPLC system is unusually high. What should I check?
Answer:
High backpressure can indicate a blockage in the system. Follow these steps to identify and resolve the issue:
-
Systematic Check: Disconnect the column and run the pump to check the pressure of the system without the column. If the pressure is still high, the blockage is in the HPLC system (e.g., tubing, injector, or detector). If the pressure is normal, the column is the source of the high pressure.
-
Column Blockage: A blocked column inlet frit is a common cause of high backpressure.
-
Solution:
-
Backflush the column: Reverse the column direction and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate.
-
Replace the in-line filter or guard column: If a guard column or in-line filter is being used, replace it as it may be clogged.
-
-
-
Mobile Phase Precipitation: Buffer precipitation can occur if the mobile phase composition is changed abruptly or if the buffer is not fully soluble in the organic solvent.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. When changing mobile phases, flush the system with an intermediate solvent that is miscible with both the old and new mobile phases.
-
Carryover
Question: I am observing the analyte peak in my blank injections following a high concentration sample. How can I minimize carryover?
Answer:
Carryover can lead to inaccurate quantification of low-concentration samples. Here are strategies to mitigate it:
-
Injector Cleaning: The autosampler needle and injection port are common sources of carryover.
-
Solution: Optimize the needle wash procedure. Use a strong wash solvent that is effective at dissolving Ritonavir. A mixture of acetonitrile and water is often a good choice. Increase the volume and number of washes between injections.
-
-
Column Carryover: The analytical column can also retain and slowly release the analyte.
-
Solution: Implement a high-organic wash at the end of each run or a blank injection with a strong solvent after high-concentration samples.
-
-
Sample Adsorption: Ritonavir can be "sticky" and adsorb to surfaces in the flow path.
-
Solution: Consider using PEEK tubing and fittings where possible, as they can have lower adsorption characteristics than stainless steel for some compounds.
-
Matrix Effects
Question: I am seeing signal suppression or enhancement for Ritonavir in my plasma samples. How can I address matrix effects?
Answer:
Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a common challenge in bioanalysis.
-
Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all phospholipids, a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques offer more thorough cleanup and can significantly reduce matrix effects.
-
-
Chromatographic Separation: Ensure that Ritonavir and this compound are chromatographically separated from the bulk of the matrix components.
-
Solution: Adjust the gradient profile to allow for more separation between the analyte and early-eluting, polar matrix components.
-
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. Ensure the internal standard is added early in the sample preparation process.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an LC-MS/MS method for Ritonavir and this compound?
A1: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of an aqueous component with an acidic modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution from a lower to a higher percentage of the organic solvent is typically used. Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.
Q2: What are the typical mass transitions (MRM) for Ritonavir and this compound?
A2: The exact mass transitions should be optimized on your specific instrument. However, a common precursor ion for Ritonavir is m/z 721.3. A common product ion is m/z 296.1.[3] For this compound, the precursor ion will be shifted by +3 Da to m/z 724.3. The product ion may or may not be shifted depending on where the isotopic labels are located on the molecule.
Q3: Can Ritonavir and this compound be separated chromatographically?
A3: Generally, a stable isotope-labeled internal standard is designed to co-elute with the analyte. The small mass difference between Ritonavir and this compound does not typically result in chromatographic separation on a standard reversed-phase column. They are differentiated by their mass-to-charge ratios in the mass spectrometer.
Q4: How should I prepare my plasma samples for analysis?
A4: Protein precipitation is a common and simple method.[3] Add a cold organic solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma), vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution in the mobile phase. For cleaner samples and to minimize matrix effects, liquid-liquid extraction or solid-phase extraction are recommended.
Q5: What are some key considerations for method validation for a bioanalytical method for Ritonavir?
A5: According to regulatory guidelines, a bioanalytical method validation should include the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).
Experimental Protocols
Representative LC-MS/MS Method for Ritonavir Analysis
This protocol provides a general procedure. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[4] |
| Column | Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 35°C[3] |
| Injection Volume | 5 µL |
| Gradient | Start with 50% B, increase to 95% B over 2 min, hold for 1 min, return to 50% B and equilibrate for 2 min. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ritonavir: 721.3 -> 296.1This compound: 724.3 -> 296.1 (or other appropriate product ion) |
| Collision Energy | Optimize for your instrument |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Representative Chromatographic Parameters from Literature
| Reference | Column | Mobile Phase | Flow Rate (mL/min) |
| XTerra C18 (250mm x 4.6mm, 5µm) | 0.1% OPA (pH 2.8) and Methanol (45:55 v/v) | 1.0 | |
| [2] | ZOROBAX Bonus-RP C18 (250 x 4.6mm, 5µm) | Methanol:Acetonitrile:0.1% TFA in water (81:9:10) | 1.0 |
| [3] | Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm) | Acetonitrile and 0.1% formic acid in water (52:48) | 0.3 |
| [1] | Xbridge C18 (250 mm × 4.6 mm, 3.5 µm) | Acetonitrile:Methanol with potassium dihydrogen phosphate (pH 3.5) | 1.1 |
Table 2: Representative Mass Spectrometry Parameters from Literature
| Reference | Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| [3] | Ritonavir | 721.3 | 296.1 |
| [5] | Ritonavir | 721.35 | 426.24 |
| [6] | Ritonavir-D6 | 727.4 | 296.2 |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Ritonavir.
References
- 1. remedypublications.com [remedypublications.com]
- 2. rjptonline.org [rjptonline.org]
- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. ijper.org [ijper.org]
- 6. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance on the stability of Ritonavir-13C3 in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.
Disclaimer: The stability of isotopically labeled compounds is expected to be comparable to their unlabeled counterparts. The majority of the available stability data is for unlabeled Ritonavir. The information presented here is based on studies of Ritonavir and should be considered as a strong proxy for the behavior of this compound. It is recommended to perform in-house stability assessments for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, and acetonitrile. For in vitro studies, DMSO is a common choice for preparing stock solutions.
Q2: What are the recommended storage conditions for this compound solid compound and solutions?
A2:
-
Solid Form: Store the solid compound at -20°C for long-term stability.
-
In Solution: It is recommended to prepare fresh solutions for immediate use. If storage is necessary, store aliquots of stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is dependent on the solvent and storage temperature.
Q3: How stable is this compound in solution under different conditions?
A3: The stability of this compound in solution can be affected by the solvent, temperature, and exposure to light and pH. Based on forced degradation studies of Ritonavir, the compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.
Q4: What are the potential degradation products of this compound?
A4: Forced degradation studies on Ritonavir have identified several degradation products resulting from hydrolysis and oxidation. These products are formed through the cleavage of amide and carbamate bonds within the Ritonavir molecule. It is crucial to use a stability-indicating analytical method to separate the parent compound from any potential degradants.[1][2]
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of a this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometric (MS) detection.[3][4][5] These methods can separate the intact this compound from its degradation products and allow for quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty Dissolving this compound | - Inappropriate solvent.- Insufficient solvent volume.- Low temperature of the solvent. | - Use a recommended solvent such as DMSO, methanol, or ethanol.- Increase the solvent volume.- Gently warm the solution or use sonication to aid dissolution. |
| Precipitation of this compound in Aqueous Solutions | - Ritonavir has low aqueous solubility.- The concentration of the organic solvent from the stock solution is too low in the final aqueous medium. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility.- Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous medium. |
| Unexpected Peaks in Chromatogram | - Degradation of this compound.- Contamination of the sample or solvent.- Issues with the analytical column or mobile phase. | - Prepare fresh solutions and re-analyze.- Review the storage conditions of the stock solution.- Perform a forced degradation study to identify potential degradation products.- Check the purity of the solvents and ensure the column is properly equilibrated. |
| Inconsistent Analytical Results | - Instability of the compound in the autosampler.- Variability in sample preparation.- Fluctuation in instrument performance. | - Keep the autosampler temperature controlled (e.g., 4°C).- Ensure consistent and accurate pipetting and dilution steps.- Run system suitability tests before sample analysis to ensure the instrument is performing correctly. |
Stability Data Summary
The following table summarizes the stability of Ritonavir under various stress conditions. This data can be used as a reference for designing experiments with this compound.
| Condition | Description | Observed Degradation of Ritonavir | Reference |
| Acidic Hydrolysis | 0.1N HCl at 60°C for 1 hour | Significant degradation | [4] |
| Alkaline Hydrolysis | 0.1N NaOH at 60°C for 1 hour | Significant degradation | [4] |
| Neutral Hydrolysis | Water at 70°C for 1 hour | Minor degradation | [6] |
| Oxidative Degradation | 30% H₂O₂ at 70°C for 0.5 hours | Significant degradation | [6] |
| Thermal Degradation | 60°C for 24 hours | Minor degradation | [4] |
| Photolytic Degradation | Exposure to daylight for 4 hours | Minor degradation | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound solid.
-
Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex and/or sonicate the solution until the solid is completely dissolved.
-
If not for immediate use, dispense into single-use aliquots and store at -20°C or -80°C.
Protocol 2: HPLC Method for Stability Assessment
This protocol is adapted from validated methods for Ritonavir analysis.[3][5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05 M phosphoric acid) in a ratio of approximately 55:45 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[5]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the samples from the stability study.
-
Calculate the percentage of this compound remaining by comparing the peak area of the sample to the peak area of the initial (T=0) sample or a fresh standard.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting unexpected peaks in a chromatogram.
References
- 1. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. jchr.org [jchr.org]
- 5. Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Ritonavir-13C3 analysis. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting workflows to help you resolve common problems with poor peak shape, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC analysis of this compound?
Poor peak shape in HPLC can manifest as peak tailing, peak fronting, or split peaks. The primary causes are often related to interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. For a basic compound like Ritonavir, secondary interactions with residual silanol groups on the silica-based columns are a frequent cause of peak tailing.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like Ritonavir. Operating at a pH near the pKa of the analyte can lead to inconsistent ionization and result in asymmetrical peaks.[2][4] For basic compounds, working at a lower pH (e.g., 2-4) can protonate the analyte, leading to better peak shape. Conversely, operating at a higher pH can suppress the ionization of acidic silanol groups on the stationary phase, reducing secondary interactions.[2][5]
Q3: Can the sample solvent affect the peak shape?
Yes, the composition of the sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting and splitting.[1][6] It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Q4: What role does the column chemistry play in achieving good peak shape for this compound?
The choice of HPLC column is crucial. For basic analytes like Ritonavir, using an end-capped column is highly recommended to minimize interactions with residual silanol groups, which are a primary cause of peak tailing.[1][2] Modern columns with high-purity silica and advanced bonding technologies offer better peak shapes for basic compounds.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[1]
Symptoms:
-
Asymmetric peak with a tail extending to the right.
-
Tailing factor (Tf) or Asymmetry factor (As) greater than 1.2.
Potential Causes and Solutions:
// Nodes Start [label="Peak Tailing Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSecondaryInteractions [label="Secondary Silanol Interactions?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="Adjust Mobile Phase pH\n(e.g., lower to 2-4)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseEndcappedColumn [label="Use End-Capped or\nHigh-Purity Silica Column", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumnOverload [label="Column Overload?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceConcentration [label="Reduce Sample Concentration\nor Injection Volume", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckExtraColumnVolume [label="Extra-Column Volume?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTubing [label="Optimize Tubing\n(shorter, narrower ID)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumnContamination [label="Column Contamination?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FlushColumn [label="Flush or Replace Column", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Peak Shape Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckSecondaryInteractions; CheckSecondaryInteractions -> AdjustpH [label="Yes"]; AdjustpH -> End; CheckSecondaryInteractions -> CheckColumnOverload [label="No"]; CheckColumnOverload -> ReduceConcentration [label="Yes"]; ReduceConcentration -> End; CheckColumnOverload -> CheckExtraColumnVolume [label="No"]; CheckExtraColumnVolume -> OptimizeTubing [label="Yes"]; OptimizeTubing -> End; CheckExtraColumnVolume -> CheckColumnContamination [label="No"]; CheckColumnContamination -> FlushColumn [label="Yes"]; FlushColumn -> End; CheckColumnContamination -> UseEndcappedColumn [label="No"]; UseEndcappedColumn -> End; } . Troubleshooting workflow for peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Conditions: Start with a mobile phase containing a buffer (e.g., 10-20 mM phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
pH Modification: Prepare a series of mobile phases with varying pH values. For Ritonavir (a basic compound), start with a pH around 3.5 and decrease it in increments of 0.5 down to a pH of 2.5.
-
Analysis: Equilibrate the column with each mobile phase and inject the this compound standard.
-
Evaluation: Compare the peak shape (asymmetry factor) from each run to determine the optimal pH.
| Parameter | Condition A | Condition B | Condition C |
| Mobile Phase pH | 4.5 | 3.5 | 2.5 |
| Peak Asymmetry (As) | 1.8 | 1.3 | 1.1 |
| Observations | Significant tailing | Moderate tailing | Symmetrical peak |
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front part of the peak is broader than the latter half.[1][4]
Symptoms:
-
Asymmetric peak with a "leading" edge.
-
Asymmetry factor (As) less than 0.9.
Potential Causes and Solutions:
// Nodes Start [label="Peak Fronting Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckOverload [label="Sample Overload?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceInjection [label="Reduce Injection Volume\nor Sample Concentration", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolventStrength [label="Sample Solvent Too Strong?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MatchSolvent [label="Dissolve Sample in\nInitial Mobile Phase", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumnCollapse [label="Column Collapse?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReplaceColumn [label="Replace Column", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Peak Shape Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckOverload; CheckOverload -> ReduceInjection [label="Yes"]; ReduceInjection -> End; CheckOverload -> CheckSolventStrength [label="No"]; CheckSolventStrength -> MatchSolvent [label="Yes"]; MatchSolvent -> End; CheckSolventStrength -> CheckColumnCollapse [label="No"]; CheckColumnCollapse -> ReplaceColumn [label="Yes"]; ReplaceColumn -> End; } . Troubleshooting workflow for peak fronting.
Experimental Protocol: Injection Volume and Concentration Study
-
Prepare a Dilution Series: Prepare a series of this compound standards at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).
-
Vary Injection Volume: For a single concentration, inject decreasing volumes (e.g., 20 µL, 10 µL, 5 µL, 2 µL).
-
Analysis: Analyze each sample under the standard HPLC method.
-
Evaluation: Observe the peak shape for each concentration and injection volume. If fronting decreases with lower concentration or volume, the issue is likely column overload.
| Injection Volume | Sample Concentration | Peak Shape |
| 20 µL | 100 µg/mL | Severe Fronting |
| 10 µL | 100 µg/mL | Moderate Fronting |
| 5 µL | 100 µg/mL | Symmetrical |
| 10 µL | 50 µg/mL | Symmetrical |
Table 2: Effect of Injection Volume and Concentration on Peak Shape.
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Symptoms:
-
A "shoulder" on the main peak or two distinct peaks where one is expected.
Potential Causes and Solutions:
// Nodes Start [label="Split Peak Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAllPeaks [label="Are All Peaks Split?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckHardware [label="Check for Blocked Frit\nor Column Void", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSinglePeak [label="Only One Peak Split?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolventMismatch [label="Sample Solvent/Mobile\nPhase Mismatch?", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckCoelution [label="Possible Co-elution?", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeMethod [label="Optimize Method\n(e.g., Gradient, Temperature)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Peak Shape Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckAllPeaks; CheckAllPeaks -> CheckHardware [label="Yes"]; CheckHardware -> End; CheckAllPeaks -> CheckSinglePeak [label="No"]; CheckSinglePeak -> CheckSolventMismatch; CheckSolventMismatch -> End; CheckSinglePeak -> CheckCoelution [label="No"]; CheckCoelution -> OptimizeMethod; OptimizeMethod -> End; } . Troubleshooting workflow for split peaks.
Experimental Protocol: Investigating a Blocked Frit or Column Void
-
Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or isopropanol) to a waste container. This may dislodge any particulate matter on the inlet frit.[8]
-
Check for Voids: After flushing, reconnect the column in the correct direction and run a standard. If the peak shape does not improve, a void may have formed at the column inlet.
-
Column Replacement: If a void is suspected or the column performance does not improve after flushing, the column may need to be replaced.[9]
| Troubleshooting Step | Expected Outcome for Blocked Frit | Expected Outcome for Column Void |
| Reverse Column Flush | Peak shape may improve or be fully restored. | Peak shape is unlikely to improve significantly. |
| Visual Inspection (if possible) | Discoloration on the inlet frit. | A visible gap at the top of the column packing. |
| System Backpressure | May be higher than normal. | May be lower than normal. |
Table 3: Differentiating Between a Blocked Frit and a Column Void.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bio-works.com [bio-works.com]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering calibration curve issues in the bioanalysis of Ritonavir using its stable isotope-labeled internal standard, Ritonavir-13C3.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues observed during the construction and evaluation of calibration curves for Ritonavir quantification using LC-MS/MS.
Issue 1: Poor Linearity (R² < 0.99)
A low coefficient of determination (R²) indicates that the calibration curve does not fit the linear regression model well.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Acceptance Criteria (Typical) |
| Inaccurate Standard Preparation | 1. Verify the concentration of stock solutions. 2. Prepare fresh calibration standards and quality control (QC) samples from separate stock solutions.[1][2] 3. Ensure accurate pipetting and dilution steps. | Stock solution stability should be verified.[2] |
| Inappropriate Calibration Range | 1. Narrow the calibration range to focus on the expected concentration of study samples.[3] 2. If non-linearity is observed at the high end, it may be due to detector saturation.[4][5] Consider diluting samples with high concentrations.[3] 3. If non-linearity is at the low end, the lower limit of quantification (LLOQ) may be too low. | The calibration range should be based on the expected sample concentrations. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution.[2] 2. Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation). 3. Ensure the internal standard (this compound) co-elutes with the analyte to compensate for matrix effects.[6] | For at least 6 different matrix lots, the accuracy should be within ±15% and precision (%CV) ≤15% for low and high QCs.[2] |
| Inappropriate Regression Model | 1. If the data is inherently non-linear, a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model may be more appropriate.[4] | The simplest model that adequately describes the concentration-response relationship should be used. |
Troubleshooting Workflow for Poor Linearity
Caption: Workflow for troubleshooting poor calibration curve linearity.
Issue 2: Inaccurate Back-Calculated Concentrations for Calibrators
Even with a good R² value, the concentrations of the calibration standards, when back-calculated from the regression equation, may deviate significantly from their nominal values.
Regulatory Acceptance Criteria for Calibrators:
| Level | Deviation from Nominal Value |
| LLOQ | Within ±20% |
| Other Calibrators | Within ±15% |
| At least 75% of the calibrators, with a minimum of six, must meet these criteria.[7] |
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Individual Standard Inaccuracy | 1. Re-prepare the specific calibration standard that is showing high deviation. 2. If the issue persists, consider excluding the calibrator and re-evaluating the curve, provided at least 6 standards remain.[7][8] |
| Heteroscedasticity | 1. This refers to non-constant variance across the concentration range. It is common in LC-MS/MS data.[4] 2. Apply a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration standards which typically have larger variance.[4] |
| Internal Standard (IS) Variability | 1. Check the peak area of this compound across all calibrators and QCs. Significant variation can indicate issues with sample processing or instrument stability.[6] 2. Investigate the root cause of IS variability, which could be related to inconsistent extraction recovery or ion suppression.[6] |
Decision Tree for Inaccurate Back-Calculated Concentrations
Caption: Decision tree for addressing inaccurate back-calculated calibrator concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a calibration curve in a bioanalytical method validation according to regulatory guidelines?
A1: Based on FDA and EMA guidelines, the following criteria are generally applied:
| Parameter | Acceptance Criteria | Reference |
| Number of Standards | A minimum of 6 non-zero standards, plus a blank and a zero sample. | [2][4] |
| Correlation Coefficient (R²) | Typically ≥ 0.99. | [9] |
| Accuracy of Calibrators | Back-calculated concentrations should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. | [7][8][10] |
| Precision of Calibrators | If replicate calibrators are used, the %CV should be within 15% (20% for LLOQ). | [8] |
| Run Acceptance | At least 75% of the calibration standards must meet the accuracy criteria. | [7] |
Q2: My this compound internal standard response is highly variable across my analytical run. What should I investigate?
A2: High variability in the internal standard (IS) response can compromise data quality. Here is a logical workflow for investigation:
Internal Standard Variability Investigation Pathway
Caption: Investigation pathway for high internal standard variability.
Q3: Is a linear regression always the best model for a calibration curve?
A3: Not necessarily. While a linear model is the simplest and often preferred, non-linearity is common in LC-MS/MS bioanalysis due to phenomena like detector saturation or ionization effects.[4] If your data consistently shows a non-linear trend (e.g., a quadratic curve), using a weighted linear regression (1/x or 1/x²) or a quadratic fit might provide more accurate results, especially at the lower and upper ends of the curve. The chosen model should be justified and consistently applied.[11]
Q4: What is the purpose of using a stable isotope-labeled internal standard like this compound?
A4: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS bioanalysis. This compound is chemically identical to Ritonavir but has a higher mass due to the incorporation of three ¹³C atoms. Its purpose is to correct for variability during sample processing and analysis because:
-
It has nearly identical extraction recovery and chromatographic retention time as the analyte.[6]
-
It experiences similar ionization efficiency and matrix effects in the mass spectrometer source.[6][12] By normalizing the analyte's response to the IS response, the method becomes more robust and precise.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards for Ritonavir in Human Plasma
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Ritonavir at 1 mg/mL in methanol.
-
Prepare a separate primary stock solution of this compound (Internal Standard) at 1 mg/mL in methanol.
-
From the Ritonavir primary stock, prepare a series of working solutions by serial dilution in 50:50 methanol:water to cover the desired calibration range (e.g., 10 ng/mL to 2000 ng/mL).
-
Prepare an IS working solution by diluting the this compound primary stock to a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Spiking of Calibration Standards:
-
Label a set of polypropylene tubes for each calibration level, including a blank (no analyte, no IS) and a zero (no analyte, with IS).
-
To each tube (except the blank), add a small, precise volume (e.g., 10 µL) of the corresponding Ritonavir working solution to 190 µL of blank human plasma to achieve the final concentrations.
-
Vortex each tube gently for 10 seconds.
-
-
Sample Extraction (Protein Precipitation):
-
To 200 µL of each plasma standard, add 600 µL of the IS working solution in acetonitrile (this precipitates proteins and adds the IS simultaneously).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the LC-MS/MS system.
-
This protocol is a representative example; specific concentrations and volumes should be optimized during method development.[9][13]
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromforum.org [chromforum.org]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijcrt.org [ijcrt.org]
- 10. method validation as per emea.pptx [slideshare.net]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on ritonavir and its isotopically labeled form, Ritonavir-13C3.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for ritonavir?
Forced degradation studies for ritonavir are typically conducted under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions, as recommended by the International Conference on Harmonization (ICH) guidelines.[1][2]
Q2: What are the main degradation pathways for ritonavir?
Ritonavir primarily degrades through hydrolysis and oxidation.[3] Hydrolytic degradation involves the cleavage of its carbamate and amide bonds. Oxidation can also lead to the formation of various degradation products. Studies have identified up to eight degradation products under various stress conditions.
Q3: How does the stability of this compound compare to unlabeled ritonavir?
While specific forced degradation studies on this compound are not extensively reported in the literature, the substitution of 12C with 13C is not expected to significantly impact the chemical stability of the molecule. The kinetic isotope effect for 13C is generally negligible in the context of chemical degradation. Therefore, this compound is expected to exhibit a similar degradation profile to unlabeled ritonavir under the same stress conditions.
Q4: What analytical techniques are most suitable for analyzing ritonavir and its degradation products?
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a common and effective method for separating and quantifying ritonavir and its degradation products.[1][2] For structural elucidation and characterization of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.[3]
Q5: Where can I find quantitative data on ritonavir degradation?
The extent of ritonavir degradation varies depending on the specific stress conditions. The table below summarizes quantitative data from a representative study.
Data Presentation
Table 1: Summary of Ritonavir Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation of Ritonavir | Reference |
| Acidic Hydrolysis | 0.1N HCl | 60°C | 1 hour | 10.95% | [1] |
| Basic Hydrolysis | 0.1N NaOH | 60°C | 1 hour | 13.63% | [1] |
| Oxidative | 30% H₂O₂ | 60°C | 1 hour | 7.51% | [1] |
| Thermal | Dry Heat | 60°C | 24 hours | 1.93% | [1] |
| Photolytic | UV Light | Ambient | - | 0.96% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation by Acidic Hydrolysis
-
Sample Preparation: Prepare a stock solution of ritonavir in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application: To 1 mL of the ritonavir stock solution, add 1 mL of 0.1N hydrochloric acid.
-
Incubation: Heat the mixture at 60°C for 1 hour in a water bath.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N sodium hydroxide.
-
Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC or LC-MS/MS analysis.
-
Analysis: Inject the prepared sample into the analytical instrument.
Protocol 2: Forced Degradation by Oxidative Stress
-
Sample Preparation: Prepare a stock solution of ritonavir in a suitable solvent at a concentration of 1 mg/mL.
-
Stress Application: To 1 mL of the ritonavir stock solution, add 1 mL of 30% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Dilution: Dilute the solution with the mobile phase to a final concentration suitable for analysis.
-
Analysis: Inject the prepared sample into the analytical instrument.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between Ritonavir and Degradation Products
-
Possible Cause: The mobile phase composition may not be optimal for separating closely eluting peaks.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of early-eluting peaks.
-
Change pH of the Mobile Phase: The ionization state of ritonavir and its degradation products can be altered by changing the pH of the mobile phase, which can significantly impact their retention times and selectivity.
-
Try a Different Column: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause: These could be extraneous peaks from the sample matrix, solvent impurities, or carryover from previous injections.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank sample (mobile phase only) to check for system peaks or carryover.
-
Check Solvent Purity: Ensure that the solvents and reagents used for mobile phase and sample preparation are of high purity.
-
Implement a Column Wash Step: Incorporate a robust column wash with a strong solvent at the end of each run to remove any strongly retained compounds.
-
Issue 3: Inconsistent Peak Areas and Retention Times
-
Possible Cause: This can be due to issues with the HPLC system, such as pump malfunction, leaks, or injector problems, or instability of the sample.
-
Troubleshooting Steps:
-
System Suitability Tests: Perform system suitability tests before running the sample sequence to ensure the HPLC system is performing within specifications.
-
Check for Leaks: Visually inspect the HPLC system for any signs of leaks, particularly around fittings and seals.
-
Ensure Sample Stability: If samples are prepared in advance, ensure they are stored under conditions that prevent further degradation before analysis.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of ritonavir.
Caption: Simplified degradation pathways of ritonavir.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for the antiretroviral drug Ritonavir, focusing on the critical choice of an internal standard (IS) in alignment with FDA and EMA guidelines. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ritonavir-¹³C₃, is compared against the alternative of using a structurally analogous compound. This guide presents experimental data, detailed protocols, and visual workflows to aid in the development of robust and reliable bioanalytical methods.
Adherence to FDA/EMA Guidelines
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods. A central recommendation in these guidelines for methods employing mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte whenever possible. The rationale is that a SIL-IS is the most effective tool to compensate for variability during sample processing and analysis, as it shares nearly identical physicochemical properties with the analyte. This leads to improved accuracy and precision in the quantification of the drug in biological matrices.
Performance Comparison: Stable Isotope-Labeled vs. Structurally Analogous Internal Standards
The selection of an appropriate internal standard is paramount to the success of a bioanalytical method. The following tables summarize the performance of bioanalytical methods for Ritonavir using two different types of internal standards: a Stable Isotope-Labeled Internal Standard (Ritonavir-D6, as a proxy for Ritonavir-¹³C₃) and structurally analogous internal standards (Saquinavir and Lopinavir).
Table 1: Performance of Ritonavir Bioanalytical Method using a Stable Isotope-Labeled Internal Standard (Ritonavir-D6)
| Validation Parameter | Performance Metric | Observed Value | Reference |
| Linearity | Concentration Range | 1.0 - 500 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] | |
| Sensitivity | Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [2] |
| Accuracy | % Bias at LQC, MQC, HQC | -6.68% to 10.1% | [3] |
| Precision | % RSD (Intra-day) | 0.591% to 5.33% | [3] |
| % RSD (Inter-day) | 0.591% to 5.33% | [3] | |
| Matrix Effect | IS-Normalized Matrix Factor | Not explicitly stated, but no significant matrix effects observed | [1] |
| Recovery | Mean Extraction Recovery | Not explicitly stated |
Data presented is a synthesis from multiple sources and may not represent a single study.
Table 2: Performance of Ritonavir Bioanalytical Method using Structurally Analogous Internal Standards
| Internal Standard | Validation Parameter | Performance Metric | Observed Value | Reference |
| Saquinavir | Linearity | Concentration Range | 8.004 - 1600.001 ng/mL | [4][5] |
| Correlation Coefficient (r) | > 0.99 | [5] | ||
| Sensitivity | LLOQ | 8.035 ng/mL | [4] | |
| Accuracy | % Accuracy | 0.85% to 2.55% | [5] | |
| Precision | % RSD | 1.90% (LQC), 2.38% (HQC) | [5] | |
| Matrix Effect | IS-Normalized Matrix Factor | 0.992 (LQC), 1.005 (HQC) | [5] | |
| Recovery | Mean Extraction Recovery | 89.07% | [5] | |
| Lopinavir | Linearity | Concentration Range | Not specified for Ritonavir alone | |
| Correlation Coefficient (r²) | > 0.99 | |||
| Sensitivity | LLOQ | 1 ng/mL | ||
| Accuracy | Intra- and Inter-assay Recovery | >85% | ||
| Precision | Intra-assay % Precision | 0.4% - 12.7% | ||
| Inter-assay % Precision | 1.1% - 12.8% | |||
| Recovery | Extraction Efficiency | 74.4% - 126.2% |
Data presented is a synthesis from multiple sources and may not represent a single study.
Experimental Protocols
The following protocols are representative of the methodologies used in the validation of a bioanalytical method for Ritonavir using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Stock Solutions: Individual stock solutions of Ritonavir and the internal standard (e.g., Ritonavir-¹³C₃ or an analog) are prepared by dissolving the accurately weighed reference standards in a suitable organic solvent (e.g., methanol) to achieve a concentration of 1 mg/mL.[4] These solutions are stored at 2-8°C.[4]
-
Working Solutions: A series of working solutions are prepared by serially diluting the stock solutions with a mixture of methanol and water to create calibration curve standards and quality control (QC) samples at various concentrations.
2. Preparation of Calibration Curve and Quality Control Samples:
-
Calibration Curve (CC) Standards: CC standards are prepared by spiking blank biological matrix (e.g., human plasma) with the appropriate working solutions to achieve a concentration range that covers the expected in-vivo concentrations. A typical range for Ritonavir could be from 1 ng/mL to 5000 ng/mL.
-
Quality Control (QC) Samples: QC samples are prepared in the same biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[6]
3. Sample Preparation (Protein Precipitation):
-
A simple and rapid protein precipitation method is commonly employed for the extraction of Ritonavir from plasma samples.[6]
-
To a 100 µL aliquot of plasma sample (CC, QC, or unknown), a fixed volume of the internal standard working solution is added.
-
Protein precipitation is induced by adding a larger volume of a cold organic solvent, such as acetonitrile or methanol.
-
The mixture is vortexed thoroughly and then centrifuged at high speed to pellet the precipitated proteins.
-
The clear supernatant is transferred to a clean tube or vial for analysis by LC-MS/MS.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
Chromatographic Separation:
-
Column: A C18 analytical column (e.g., HYPURITY ADVANCE 50 × 4.6 mm, 5 μm) is typically used for separation.[4][5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[4][5][7]
-
Flow Rate: A typical flow rate is in the range of 0.5 - 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for Ritonavir.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Ritonavir and the internal standard. For Ritonavir, a common transition is m/z 721.3 -> 296.1.[4][5]
-
Visualizing the Workflow and Logic
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for Ritonavir bioanalytical method validation.
Caption: Comparison of internal standard types for mitigating analytical variability.
References
- 1. Validation of simultaneous quantitative method of HIV protease inhibitors atazanavir, darunavir and ritonavir in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for the simultaneous determination of simnotrelvir and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
A comprehensive comparison of Ritonavir-13C3 and deuterated ritonavir as internal standards for the accurate quantification of the antiretroviral drug ritonavir in biological matrices. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and protocols.
In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the therapeutic drug monitoring and pharmacokinetic studies of ritonavir, a key antiretroviral agent, stable isotope-labeled internal standards are the gold standard. This guide delves into a comparative analysis of two such standards: carbon-13 labeled Ritonavir (this compound) and deuterated Ritonavir.
Executive Summary
Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analysis. While both this compound and deuterated ritonavir serve this purpose, they exhibit key differences in their analytical performance. Generally, 13C-labeled standards are considered superior due to their greater isotopic stability and reduced potential for chromatographic shifts, which can affect accuracy. Deuterated standards, while more common and often less expensive, can sometimes exhibit different chromatographic behavior and may be susceptible to isotopic exchange. This guide will explore these differences through a detailed examination of experimental data and methodologies.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance characteristics of bioanalytical methods utilizing either a 13C-labeled or a deuterated internal standard for ritonavir quantification.
Table 1: Performance Characteristics of a Multi-Analyte UPLC-MS/MS Method Using a [¹³C, ²H]-Ritonavir Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 0.2 - 20 mg/L |
| Correlation Coefficient (r²) | >0.998 |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L |
| Intra-day Precision (%CV) | ≤ 7.9% |
| Inter-day Precision (%CV) | ≤ 8.5% |
| Accuracy (%Bias) | Within ± 15% of nominal concentrations |
| Recovery | Not explicitly reported |
| Matrix Effect | Not explicitly reported |
Data extracted from a study by ter Heine et al. (2014), which utilized a [¹³C, ²H]-Ritonavir internal standard in a validated UPLC-MS/MS method for the simultaneous determination of 14 antiretroviral drugs in human plasma.
Table 2: Performance Characteristics of an LC-MS/MS Method Using a Deuterated (d6) Ritonavir Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly reported, but linearity was confirmed |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ± 15% of nominal concentrations |
| Recovery | ~104.4 ± 5.1% |
| Matrix Effect | No significant matrix effect observed (104.7 ± 9.3%) |
Data from a study by Martens-Lobenhoffer et al. (2022) detailing an LC-MS/MS method for the simultaneous quantification of nirmatrelvir and ritonavir in human plasma using Ritonavir-d6 as the internal standard.[1]
Theoretical Advantages of ¹³C-Labeled Internal Standards
From a theoretical standpoint, ¹³C-labeled internal standards like this compound offer several advantages over their deuterated counterparts[2][3][4]:
-
Isotopic Stability: The carbon-13 isotope is inherently more stable than deuterium, reducing the risk of isotopic exchange during sample storage and preparation[4].
-
Co-elution: ¹³C-labeled standards have physicochemical properties that are virtually identical to the unlabeled analyte. This ensures they co-elute perfectly during chromatography, providing more accurate correction for matrix effects and variations in instrument response[3].
-
No Isotope Effect on Fragmentation: The mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium. This minimizes the "isotope effect," where the heavier isotope can alter fragmentation patterns in the mass spectrometer, potentially affecting quantification[3].
-
Predictable Behavior: Due to their similarity to the analyte, the behavior of ¹³C-labeled standards throughout the analytical process is more predictable and less likely to introduce analytical bias[2].
Experimental Protocols
Below are detailed methodologies for the quantification of ritonavir using both deuterated and a mixed stable isotope-labeled internal standard.
Protocol 1: LC-MS/MS Quantification of Ritonavir using a Deuterated (d6) Internal Standard
This protocol is adapted from the method described by Martens-Lobenhoffer et al. (2022) for the analysis of ritonavir in human plasma[1].
1. Sample Preparation:
- To 50 µL of human plasma, add 10 µL of the internal standard working solution (Ritonavir-d6 in methanol).
- Precipitate proteins by adding 150 µL of methanol.
- Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
- Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. Liquid Chromatography:
- System: A suitable HPLC or UPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of ritonavir from other matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry:
- System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Ritonavir: Precursor ion (m/z) → Product ion (m/z) (e.g., 721.3 → 296.1)
- Ritonavir-d6: Precursor ion (m/z) → Product ion (m/z) (e.g., 727.3 → 302.1)
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
Protocol 2: UPLC-MS/MS Quantification of Ritonavir using a [¹³C, ²H]-Internal Standard
This protocol is based on the multi-analyte method developed by ter Heine et al. (2014).
1. Sample Preparation:
- To 50 µL of human plasma, add 100 µL of a precipitating solution containing the internal standards (including [¹³C, ²H]-Ritonavir) in zinc sulfate and methanol.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for analysis.
2. Liquid Chromatography:
- System: A UPLC system.
- Column: A C18 reversed-phase column suitable for UPLC separations.
- Mobile Phase A: Ammonium bicarbonate buffer.
- Mobile Phase B: Acetonitrile/Methanol mixture.
- Gradient: A rapid gradient to separate the multiple antiretroviral drugs.
- Flow Rate: 0.5 mL/min.
3. Mass Spectrometry:
- System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Ritonavir: Precursor ion (m/z) → Product ion (m/z) (e.g., 721.4 → 268.1)
- [¹³C, ²H]-Ritonavir: Precursor ion (m/z) → Product ion (m/z) (e.g., 727.4 → 271.1)
- Optimization: As in Protocol 1, all mass spectrometry parameters should be optimized for the specific instrument used.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the quantification of ritonavir in plasma using a stable isotope-labeled internal standard.
Caption: A logical diagram comparing the key characteristics of this compound and deuterated ritonavir as internal standards.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While deuterated ritonavir has been successfully used in validated LC-MS/MS assays for the quantification of ritonavir, the theoretical advantages of ¹³C-labeled internal standards, such as this compound, are significant. The greater isotopic stability, predictable co-elution with the analyte, and minimal isotope effects make ¹³C-labeled standards the preferred choice for ensuring the highest level of accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.
For researchers and laboratories where the utmost accuracy is required, and where budget allows for the potentially higher cost, this compound is the recommended internal standard. However, for routine analyses, a well-validated method using deuterated ritonavir can still provide reliable and accurate results, as demonstrated in the literature. Ultimately, the choice will depend on the specific requirements of the study, regulatory guidelines, and available resources.
References
- 1. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ritonavir in biological matrices, with a focus on the cross-validation process utilizing a stable isotope-labeled internal standard, Ritonavir-¹³C₃. The use of such an internal standard is pivotal in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the highest accuracy and precision, mitigating matrix effects and variability in sample processing.
Below, we present a comparison of a validated LC-MS/MS method, which is well-suited for the use of Ritonavir-¹³C₃, against a traditional High-Performance Liquid Chromatography (HPLC) method. This guide includes detailed experimental protocols and performance data to aid researchers in selecting the most appropriate analytical strategy for their pharmacokinetic studies and therapeutic drug monitoring.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for two distinct analytical methods for ritonavir quantification.
Table 1: LC-MS/MS Method Performance
| Validation Parameter | Performance Metric |
| Linearity Range | 8.004 - 1600.001 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 8.035 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85-115% of nominal concentrations |
| Mean Recovery | 89.07%[1] |
| Matrix Effect | Negligible (<5%)[2] |
Table 2: HPLC Method Performance
| Validation Parameter | Performance Metric |
| Linearity Range | 0.25 - 16.0 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Lower Limit of Detection (LOD) | 14.06 ng/mL[3] |
| Lower Limit of Quantification (LOQ) | 42.60 ng/mL[3] |
| Intra-day Precision (%RSD) | < 0.21%[4] |
| Inter-day Precision (%RSD) | < 0.21%[4] |
| Accuracy (Recovery) | 99.96%[4] |
Experimental Protocols
Below are detailed methodologies for the LC-MS/MS and HPLC methods. The LC-MS/MS protocol is described with the incorporation of Ritonavir-¹³C₃ as the internal standard, a common practice for achieving high-quality bioanalytical data.
LC-MS/MS Method with Ritonavir-¹³C₃ Internal Standard
This method is designed for the sensitive and selective quantification of ritonavir in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of Ritonavir-¹³C₃ internal standard working solution (concentration appropriately matched to the calibration range).
-
Perform protein precipitation by adding 200 µL of acetonitrile.[5]
-
Vortex the mixture for 2 minutes.[5]
-
Centrifuge at 14,300 x g for 10 minutes.[5]
-
Transfer 100 µL of the supernatant and dilute with 100 µL of the initial mobile phase.[5]
-
Inject 5 µL of the final solution into the LC-MS/MS system.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
RP-HPLC Method
This method is suitable for the quantification of ritonavir in bulk and pharmaceutical dosage forms.
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample equivalent to 100 mg of ritonavir into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of an analytical method for ritonavir, comparing results obtained with a new method (e.g., using Ritonavir-¹³C₃) against an established, validated method.
Caption: Workflow for Cross-Validation of an Analytical Method.
References
- 1. impactfactor.org [impactfactor.org]
- 2. ijcrt.org [ijcrt.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of regulated bioanalysis, Incurred Sample Reanalysis (ISR) stands as a critical measure to ensure the reliability and reproducibility of pharmacokinetic data. This guide provides a comprehensive comparison of bioanalytical methods and experimental considerations for ISR in studies involving the antiretroviral drug Ritonavir, with a specific focus on the use of its stable isotope-labeled internal standard, Ritonavir-13C3. The principles and data presented herein are synthesized from established regulatory guidelines and published bioanalytical literature to offer a practical resource for scientists and researchers in the field.
The Imperative of Incurred Sample Reanalysis
ISR is a regulatory expectation from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to verify the precision and accuracy of a bioanalytical method on authentic study samples.[1][2] Unlike calibration standards and quality control (QC) samples prepared in a clean matrix, incurred samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis.[1][3] Therefore, ISR serves as a vital in-study validation of the bioanalytical method's performance.
The standard acceptance criterion for ISR in small molecule analysis dictates that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat result should be within ±20% of their mean.[1][2]
Bioanalytical Methodologies for Ritonavir
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Ritonavir in biological matrices due to its high sensitivity and selectivity.[4][5] A typical bioanalytical workflow for Ritonavir analysis is outlined below.
Experimental Workflow for Ritonavir Bioanalysis
Caption: A generalized workflow for the bioanalysis of Ritonavir in plasma using LC-MS/MS.
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered best practice in quantitative bioanalysis.[6] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This ensures that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction for analytical variability.[6]
While Ritonavir-d6 is also a commonly used SIL-IS for Ritonavir analysis, this compound offers the advantage of having the isotopic label on the carbon backbone, which is generally considered more stable and less prone to isotopic exchange than deuterium labels.
Comparison of Internal Standard Approaches
| Feature | This compound (SIL-IS) | Analogue Internal Standard (e.g., Lopinavir) |
| Chemical & Physical Properties | Nearly identical to Ritonavir | Similar, but not identical to Ritonavir |
| Chromatographic Behavior | Co-elutes with Ritonavir | Similar retention time, but may not perfectly overlap |
| Matrix Effect Compensation | High | Moderate to High |
| Ionization Efficiency | Nearly identical to Ritonavir | May differ from Ritonavir |
| Potential for Interference | Low | Higher potential for interference from endogenous compounds |
| Regulatory Acceptance | Preferred by regulatory agencies | Acceptable, but requires more rigorous validation |
Experimental Protocol for Incurred Sample Reanalysis of Ritonavir
The following protocol outlines the key steps for conducting an ISR study for Ritonavir using a validated LC-MS/MS method with this compound as the internal standard.
-
Sample Selection:
-
Sample Handling:
-
Retrieve the selected incurred samples from frozen storage (-70°C).
-
Allow samples to thaw unassisted to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
-
Sample Analysis:
-
Analyze the incurred samples in a separate analytical run from the original analysis.
-
Use the same validated bioanalytical method as for the initial analysis.
-
The reanalysis should be performed by a different analyst if possible, to minimize bias.
-
-
Data Evaluation:
-
Calculate the concentration of Ritonavir in the reanalyzed samples.
-
Compare the results of the reanalysis with the original values.
-
Calculate the percent difference for each sample pair using the formula: % Difference = ((Repeat Value - Initial Value) / Mean Value) * 100
-
Assess if at least 67% of the reanalyzed samples meet the ±20% acceptance criteria.
-
Logical Flow for ISR Investigation
Caption: A decision-making workflow for investigating failed incurred sample reanalysis.
Performance Data Comparison
The following table summarizes typical performance data for a validated LC-MS/MS method for Ritonavir, which would be essential for a successful ISR outcome.
| Parameter | Typical Acceptance Criteria | Expected Performance with this compound | Alternative IS Performance |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | < 15% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% | Within ±15% |
| Matrix Effect (%CV) | ≤ 15% | < 10% | < 15% |
| Recovery (%) | Consistent and reproducible | > 85% | > 80% |
Conclusion
Incurred sample reanalysis is a non-negotiable component of modern bioanalytical studies, providing essential confidence in the generated data. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for developing a robust and reliable LC-MS/MS method for Ritonavir quantification. A well-validated method utilizing a SIL-IS is more likely to pass the stringent ISR criteria, thereby ensuring the integrity of pharmacokinetic data and supporting successful drug development programs. In the event of an ISR failure, a systematic investigation is crucial to identify and rectify the root cause, safeguarding the quality of the study.[7][8]
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. nebiolab.com [nebiolab.com]
- 4. ijcrt.org [ijcrt.org]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
In the landscape of multi-drug analysis, particularly in therapeutic drug monitoring (TDM) of antiretroviral therapies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of the performance of stable isotope-labeled (SIL) internal standards, with a focus on the conceptual advantages of Ritonavir-13C3, against structural analog internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The use of an internal standard that closely mimics the analyte of interest in its physicochemical properties is crucial for compensating for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response. While data for this compound is not extensively published, its performance can be inferred from studies utilizing other stable isotope-labeled versions of Ritonavir, such as Ritonavir-D6. This guide will leverage available data for Ritonavir-D6 as a surrogate for this compound and compare it with a commonly used structural analog internal standard, Saquinavir.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Ritonavir using a stable isotope-labeled internal standard (represented by Ritonavir-D6) versus a structural analog internal standard (Saquinavir).
Table 1: Method Validation Parameters
| Parameter | Stable Isotope-Labeled IS (Ritonavir-D6) | Structural Analog IS (Saquinavir) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | 8.004 ng/mL[2][3] |
| Intra-day Precision (% CV) | < 15% | < 15% |
| Inter-day Precision (% CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Table 2: Specificity and Selectivity Parameters
| Parameter | Stable Isotope-Labeled IS (Ritonavir-D6) | Structural Analog IS (Saquinavir) |
| Recovery (%) | 104.4 ± 5.1[1] | 90.18 (accuracy range 1.89-3.40%)[2] |
| Matrix Effect (%) | No significant effect observed (105.6 ± 8.8)[1] | No significant matrix effect reported[2] |
The data clearly indicates that while both types of internal standards can be used to develop a validated bioanalytical method, stable isotope-labeled internal standards like Ritonavir-D6 (and by extension, this compound) often exhibit superior performance, particularly in terms of recovery and mitigating matrix effects. The closer structural and chemical similarity of SIL internal standards to the analyte ensures they behave almost identically during the entire analytical process, leading to more accurate and precise results.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Method for Ritonavir Quantification using Ritonavir-D6 Internal Standard
-
Sample Preparation: To 50 µL of plasma, 20 µL of internal standard solution (1 µg/mL Ritonavir-D6 in 50:50 methanol:water) is added. Protein precipitation is achieved by adding 100 µL of methanol. After centrifugation, 50 µL of the supernatant is diluted with 100 µL of an aqueous buffer (1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of methanol and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ritonavir: m/z 721.3 → 296.1[4]
-
Ritonavir-D6: Specific transition for the deuterated standard.
-
-
LC-MS/MS Method for Ritonavir Quantification using Saquinavir Internal Standard
-
Sample Preparation: Details on the specific extraction procedure using Saquinavir as an internal standard were not fully available in the cited documents. However, a typical protein precipitation or liquid-liquid extraction would be employed.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing the Workflow and Assessment Logic
To better understand the processes involved in multi-drug analysis and the assessment of an internal standard's performance, the following diagrams are provided.
Figure 1: Experimental workflow for multi-drug analysis using an internal standard.
Figure 2: Logical relationship for assessing the specificity and selectivity of an internal standard.
Conclusion
References
- 1. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a framework for researchers, scientists, and drug development professionals on conducting and evaluating inter-laboratory comparisons of bioanalytical data, specifically focusing on the quantification of Ritonavir using its stable isotope-labeled internal standard, Ritonavir-¹³C₃. The principles and data presented are synthesized from established bioanalytical method validation guidelines and published studies on Ritonavir quantification.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparison, or cross-validation, is a critical component of bioanalytical method validation, particularly when data from different laboratories are combined or compared.[1] The primary goal is to ensure the reliability and consistency of the analytical results, irrespective of the testing site. This is especially important in multi-site clinical trials or when methods are transferred between laboratories.[2][3] A stable isotope-labeled internal standard, such as Ritonavir-¹³C₃, is considered the gold standard for quantitative bioanalysis using LC-MS/MS due to its ability to effectively compensate for variability in the analytical process.[4]
Experimental Protocol: Quantification of Ritonavir using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Ritonavir in human plasma using Ritonavir-¹³C₃ as an internal standard.
2.1. Materials and Reagents
-
Ritonavir reference standard
-
Ritonavir-¹³C₃ internal standard (IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other specified modifier)
2.2. Sample Preparation A simple protein precipitation method is commonly employed for sample preparation.[5]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a fixed concentration of Ritonavir-¹³C₃ solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.3. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically used.[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is common.[5]
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).[5] Specific precursor-to-product ion transitions are monitored for both Ritonavir and Ritonavir-¹³C₃.
Data Presentation: Typical Method Performance
The following tables summarize typical performance characteristics for a validated bioanalytical method for Ritonavir quantification. These values serve as a benchmark for what to expect from a robust method in an inter-laboratory comparison.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Typical Value |
| Calibration Curve Range | 2.0 - 5000 ng/mL |
| Regression Model | 1/x² weighted linear regression |
| Correlation Coefficient (r) | ≥ 0.995 |
| LLOQ | 2.0 ng/mL |
Data synthesized from multiple sources.[6][8]
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%RE) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%RE) |
| LLOQ | 2.0 | < 15% | within ±15% | < 15% | within ±15% |
| Low | 5.0 | < 15% | within ±15% | < 15% | within ±15% |
| Medium | 1000 | < 15% | within ±15% | < 15% | within ±15% |
| High | 2000 | < 15% | within ±15% | < 15% | within ±15% |
Acceptance criteria based on regulatory guidelines.[2][5][8]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Ritonavir | Low | 85.7 - 106 | 87.8 - 112 |
| Medium | 85.7 - 106 | 87.8 - 112 | |
| High | 85.7 - 106 | 87.8 - 112 | |
| Ritonavir-¹³C₃ | - | ~105 | ~105 |
Data synthesized from multiple sources.[6][8]
Visualizing the Workflow and Comparison Logic
The following diagrams illustrate the experimental workflow for a single laboratory and the logical process for an inter-laboratory comparison.
Caption: A typical workflow for the quantification of Ritonavir in plasma.
Caption: Logical flow for conducting an inter-laboratory comparison.
Conclusion
A successful inter-laboratory comparison hinges on the use of a robust and well-validated bioanalytical method. The use of a stable isotope-labeled internal standard like Ritonavir-¹³C₃ is paramount in minimizing analytical variability and ensuring data comparability across different sites. By following standardized protocols and adhering to predefined acceptance criteria for accuracy and precision, researchers can have high confidence in the consistency and reliability of their bioanalytical data, which is fundamental for regulatory submissions and the overall success of drug development programs.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ritonavir-13C3 with other internal standards used in the quantitative analysis of antiretroviral drugs by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. This document presents experimental data from various studies to objectively evaluate the performance of different internal standards against the theoretically superior characteristics of a ¹³C-labeled internal standard like this compound.
Data Presentation: Quantitative Performance of Internal Standards
The following tables summarize the validation parameters for different internal standards used in the quantification of Ritonavir and other antiretroviral drugs. While specific data for this compound is not available in the reviewed literature, the performance of other stable isotope-labeled and structural analog internal standards provides a benchmark for comparison.
Table 1: Performance Data for Deuterated Internal Standard (Ritonavir-d6)
| Analyte(s) | Internal Standard | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) | Recovery (%) |
| Ritonavir, Paritaprevir | Ritonavir-d6, Paritaprevir-d8 | >0.99 | -6.68 to 10.1 | 0.591 to 5.33 | Not Reported |
| Ritonavir, Atazanavir, Darunavir | Ritonavir-d6, Atazanavir-d6, Darunavir-d9 | >0.99 | 91.3 to 104.4 | 0.8 to 7.3 | 98.37 to 102.12 |
| Ritonavir, Simnotrelvir | Ritonavir-d6, Simnotrelvir-d4 | >0.99 | 85 to 115 | <15 | 85 to 115 |
Table 2: Performance Data for a Structural Analog Internal Standard (Saquinavir)
| Analyte | Internal Standard | Linearity (r) | Accuracy (% Bias) | Precision (% CV) | Recovery (%) |
| Ritonavir | Saquinavir | >0.99 | 0.85 to 2.55 | 1.90 to 2.38 (matrix factor) | 89.07 |
Theoretical Advantages of ¹³C-Labeled Internal Standards
Stable isotope-labeled internal standards, particularly those incorporating ¹³C, are considered the gold standard in quantitative mass spectrometry for several reasons.[1][2]
Table 3: Qualitative Comparison of Internal Standard Types
| Characteristic | Ritonavir-¹³C₃ (Inferred) | Deuterated (e.g., Ritonavir-d6) | Structural Analog (e.g., Saquinavir) |
| Co-elution with Analyte | Identical retention time expected.[2] | Potential for slight chromatographic shift due to isotope effects.[1][3] | Different retention time. |
| Ionization Efficiency | Identical to the analyte, providing optimal compensation for matrix effects.[1] | Generally similar, but can differ slightly, impacting accuracy.[3] | Can differ significantly from the analyte. |
| Chemical Stability | High, with no risk of isotope exchange.[1][4] | Generally stable, but potential for back-exchange of deuterium atoms.[1][4] | Dependent on the specific analog's structure. |
| Compensation for Matrix Effects | Excellent, as it behaves identically to the analyte during ionization.[1] | Good, but can be compromised by chromatographic separation from the analyte.[3] | Less effective due to different physicochemical properties. |
| Commercial Availability & Cost | Generally less common and more expensive to synthesize.[2][4] | More commonly available and generally less expensive than ¹³C-labeled counterparts.[4] | Varies depending on the compound. |
Experimental Protocols
A typical bioanalytical workflow for the quantification of antiretroviral drugs in plasma using LC-MS/MS involves the following steps:
-
Sample Preparation: Protein precipitation is a common and simple method for extracting antiretrovirals from plasma samples.[5] This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, which also contains the internal standard.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred for analysis.
-
LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system for separation and detection.
Liquid Chromatography Conditions (General Example):
-
Column: A C18 reversed-phase column is frequently used.[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.[6][7][8]
Mass Spectrometry Conditions (General Example):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of these compounds.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[7]
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a logical comparison of internal standards.
Conclusion
Based on established principles of bioanalytical method validation, a ¹³C-labeled internal standard such as this compound is expected to provide the highest level of accuracy and precision for the quantification of Ritonavir and other co-administered antiretroviral drugs. This is primarily due to its identical chemical structure and physicochemical properties to the analyte, ensuring it effectively compensates for variability during sample preparation and analysis, especially in complex biological matrices.
While deuterated internal standards like Ritonavir-d6 offer good performance and are a viable alternative, they may exhibit slight chromatographic shifts and differences in ionization, which can introduce a small degree of bias. Structural analogs, while easy to implement, are the least ideal choice as their different chemical nature leads to less effective compensation for analytical variability.
For researchers and drug development professionals aiming for the most robust and reliable bioanalytical data for antiretroviral drugs, the use of a ¹³C-labeled internal standard like this compound is the recommended approach, despite its potentially higher cost and lower commercial availability.
References
- 1. ukisotope.com [ukisotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for the simultaneous determination of simnotrelvir and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
The proper disposal of Ritonavir-13C3 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. The procedures outlined are based on an understanding of the compound's properties and the governing regulations for pharmaceutical waste.
This compound is a stable isotope-labeled version of the antiretroviral drug Ritonavir. Since Carbon-13 is a stable, non-radioactive isotope, the disposal protocol is determined by the properties of the parent compound, Ritonavir.[1][] Safety Data Sheets (SDS) for Ritonavir classify it as a hazardous substance, noting that it is harmful if swallowed, inhaled, or comes into contact with skin, and is suspected of causing cancer as well as damaging fertility or the unborn child.[3][4][5] Therefore, this compound must be managed as hazardous pharmaceutical waste.
Hazard Profile and Safety Information
Proper handling and disposal begin with understanding the hazards associated with Ritonavir. The following table summarizes key safety data.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] |
| Serious Eye Irritation | Causes serious eye irritation.[4] | P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Carcinogenicity | Suspected of causing cancer.[4][5] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4][5] | P201: Obtain special instructions before use. P308+313: IF exposed or concerned: Get medical advice/attention.[5] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] |
Step-by-Step Disposal Protocol
The disposal of hazardous pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] The following protocol outlines the necessary steps for compliant disposal.
Step 1: Waste Characterization and Segregation
-
Characterize the Waste : Based on its SDS, this compound is classified as hazardous pharmaceutical waste.
-
Segregate : Do not mix this compound waste with non-hazardous, radioactive, or general laboratory waste.[1][] It must be collected in a dedicated, clearly labeled hazardous waste container.
Step 2: Container Selection and Labeling
-
Container : Use a compatible, leak-proof container that can be securely closed. The container must be in good condition and not reactive with the chemical.
-
Labeling : Label the container clearly with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "solid," "in solution with..."). Include the date when waste was first added to the container.
Step 3: On-site Accumulation and Storage
-
Storage Location : Store the waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. The area should be secure and away from general traffic.
-
Container Management : Keep the container closed at all times except when adding waste. Ensure proper ventilation in the storage area.[5]
Step 4: Arranging for Disposal
-
Engage a Certified Vendor : Contract with a licensed hazardous waste disposal company. These companies are permitted to transport, treat, and dispose of hazardous pharmaceutical waste in accordance with EPA and state regulations.
-
Documentation : Prepare the necessary paperwork, which will be provided by the disposal vendor. This typically includes a waste profile or manifest.
Step 5: Final Disposal Method
-
Incineration : The required method for treating hazardous pharmaceutical waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][7] This process destroys the active pharmaceutical ingredient.
-
Do Not Sewer : Under EPA's Subpart P regulations, hazardous pharmaceutical waste is strictly prohibited from being flushed down the drain or disposed of in a sewer system.[6][8]
Step 6: Record Keeping
-
Maintain Records : Retain all disposal records, including manifests and certificates of destruction provided by the vendor, for a minimum of two years, or as required by your institution and local regulations.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for Ritonavir-13C3
This guide provides crucial safety and logistical information for laboratory personnel handling this compound. Adherence to these procedures is essential to ensure personal safety and proper disposal of hazardous materials. Ritonavir is a potent pharmaceutical compound, and the isotopically labeled version, this compound, should be handled with the same level of caution.
Hazard Identification and Engineering Controls
Ritonavir is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1][2][3] It is also suspected of causing cancer and of damaging fertility or the unborn child.[1][2] Therefore, engineering controls are the primary method for minimizing exposure.
-
Primary Engineering Control: All handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored.[2][5]
-
Safety Stations: An accessible safety shower and eyewash station must be readily available in the immediate work area.[2][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for different laboratory activities.
| Activity | Required Personal Protective Equipment |
| Transporting unopened container | - Nitrile gloves- Laboratory coat |
| Weighing and preparing solutions | - Double nitrile gloves- Disposable gown- Safety goggles with side-shields- N95 respirator or higher |
| Handling solutions of this compound | - Nitrile gloves- Laboratory coat- Safety glasses with side-shields |
| Cleaning and decontamination | - Double nitrile gloves- Disposable gown- Safety goggles with side-shields |
| Waste Disposal | - Double nitrile gloves- Laboratory coat |
Experimental Protocol: Weighing and Dissolving Solid this compound
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, solvent) and place it inside the fume hood.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder onto weigh paper using a clean spatula.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see Decontamination and Spill Cleanup section).
-
-
Dissolving:
-
Carefully transfer the weighed powder into a volumetric flask.
-
Add the desired solvent to the flask, cap it securely, and mix until the solid is completely dissolved.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment used in the fume hood.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
-
Decontamination and Spill Cleanup
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to scrub the surfaces with alcohol.[5]
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including a respirator.
-
For liquid spills, absorb the solution with a liquid-binding material like diatomite.[5]
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.
-
Decontaminate the spill area thoroughly.
-
Dispose of all contaminated materials as hazardous waste.
-
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5][6]
-
Solid Waste: This includes contaminated gloves, gowns, weigh paper, and any other disposable items. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Contaminated Packaging: The original product container should be disposed of as hazardous waste.[5]
Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
